N-(5-Bromo-2-methylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKOFDCUTVQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557771 | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-10-3 | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116436-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)acetamide (CAS: 116436-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Bromo-2-methylphenyl)acetamide, with the CAS number 116436-10-3, is a halogenated aromatic amide that holds significance as a versatile intermediate in organic synthesis. Its structural features, including a bromine substituent and an acetamide group on a methylphenyl ring, make it a valuable building block for the synthesis of a variety of more complex molecules. This technical whitepaper provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery and development, particularly in the context of analgesic and anti-inflammatory research.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| CAS Number | 116436-10-3 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | [1] |
| InChI Key | HCSKOFDCUTVQKW-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.6 | [1] |
| Computed Hydrogen Bond Donor Count | 1 | [1] |
| Computed Hydrogen Bond Acceptor Count | 1 | [1] |
| Computed Rotatable Bond Count | 1 | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acetylation of the corresponding aniline, 5-Bromo-2-methylaniline. This reaction is a standard procedure in organic synthesis for the formation of an amide bond.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure adapted from standard methods for the acetylation of anilines.
Materials:
-
5-Bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2-methylaniline in a minimal amount of glacial acetic acid.
-
To this solution, add a stoichiometric equivalent of acetic anhydride dropwise while stirring. A mild exothermic reaction may be observed.
-
To catalyze the reaction and neutralize any acidic byproducts, a solution of sodium acetate in water can be added. Alternatively, the reaction can be initiated by the addition of a few drops of concentrated hydrochloric acid.
-
The reaction mixture is then heated under reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water to precipitate the crude this compound.
-
The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove any water-soluble impurities.
-
The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound as a crystalline solid.
-
The purified product is dried under vacuum to remove any residual solvent.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data (Predicted):
While specific experimental spectra for this compound are not widely published, the expected characteristic signals are outlined below based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the bromo and methyl substituents), a singlet for the methyl group on the phenyl ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), the methyl carbon on the ring, the acetyl methyl carbon, and the carbonyl carbon of the amide group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, the C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), and N-H bending (Amide II band, around 1550 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.09 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Applications in Drug Discovery and Development
Acetanilide derivatives have a long history in medicinal chemistry, with many compounds exhibiting a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] this compound, as a substituted acetanilide, is a promising scaffold for the development of novel therapeutic agents.
The presence of the bromo substituent offers a reactive site for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives.[5] This enables the exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of lead compounds.
Potential as an Analgesic and Anti-inflammatory Agent
The core acetanilide structure is found in well-known analgesic and antipyretic drugs. While no specific studies on the analgesic or anti-inflammatory activity of this compound have been found, its structural similarity to other biologically active acetanilides suggests its potential in this area.[6] Further research involving in vitro and in vivo assays is warranted to explore this potential.
Experimental Assays for Biological Evaluation:
-
Anti-inflammatory Activity:
-
In vitro: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7).[5]
-
In vivo: Carrageenan-induced paw edema in rodents.
-
-
Analgesic Activity:
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Logical Relationship in Drug Discovery
The diagram below outlines the logical progression from the core compound to potential therapeutic applications.
Conclusion
This compound is a valuable chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle make it an attractive starting material for the generation of diverse molecular libraries. While specific biological data for this compound is currently limited, its structural relationship to known bioactive acetanilides suggests that it is a promising candidate for further investigation, particularly in the search for new analgesic and anti-inflammatory agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this compound.
References
- 1. This compound | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of N-(5-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-2-methylphenyl)acetamide is a halogenated aromatic amide that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring, suggests its utility as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and an exploration of its potential applications based on the available scientific literature.
Core Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly accessible databases, computed properties provide valuable insights into its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |
| Molecular Weight | 228.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 116436-10-3 | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | PubChem[1] |
| InChI Key | HCSKOFDCUTVQKW-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.6 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 1 | PubChem[1] |
| Computed Exact Mass | 226.99458 | PubChem[1] |
| Computed Monoisotopic Mass | 226.99458 | PubChem[1] |
| Computed Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Computed Heavy Atom Count | 12 | PubChem[1] |
Note: The properties listed above are primarily computed and may differ from experimental values. Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is highly recommended for any practical application.
Synthesis and Purification
General Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-Bromo-2-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or sodium acetate)
-
A suitable solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 5-Bromo-2-methylaniline in the chosen solvent.
-
Addition of Acylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution. If using acetyl chloride, the reaction is typically performed at a low temperature (e.g., 0 °C) and in the presence of a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture with water. If an acidic or basic catalyst was used, neutralize the mixture accordingly. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system to yield the pure product.
Experimental Workflow: General Synthesis of Acetanilides
Caption: General workflow for the synthesis of N-Aryl Acetamides.
Potential Applications in Research and Development
While specific biological activities for this compound are not documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.
-
Medicinal Chemistry: The bromo- and methyl-substituted phenyl ring, combined with the acetamide group, provides multiple points for further chemical modification. This makes it a valuable scaffold for creating libraries of compounds for screening against various biological targets. The presence of a bromine atom allows for facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a common strategy in drug discovery.
-
Agrochemicals: Similar to its application in pharmaceuticals, this compound could serve as a precursor for the synthesis of new pesticides and herbicides.
-
Materials Science: Aryl amides are known to form ordered structures through hydrogen bonding, which can be exploited in the design of novel organic materials with specific electronic or optical properties.
Signaling Pathways and Biological Activity
Currently, there is no available information in the scientific literature detailing the involvement of this compound in any specific signaling pathways or demonstrating any confirmed biological activity. Further research and biological screening are necessary to elucidate its potential pharmacological profile.
Conclusion and Future Directions
This compound is a chemical compound with established basic chemical data but a significant lack of in-depth experimental characterization and biological evaluation. The provided information on its computed properties and a generalized synthesis protocol serves as a foundational guide for researchers.
Future research should focus on:
-
The experimental determination of its physical properties.
-
Optimization of a specific and high-yielding synthesis protocol.
-
Comprehensive spectral analysis (NMR, IR, MS) to confirm its structure and purity.
-
Screening for biological activity against a range of therapeutic targets to uncover its potential in drug development.
This technical guide highlights the current knowledge gaps and underscores the opportunity for further investigation into the properties and applications of this compound.
References
N-(5-Bromo-2-methylphenyl)acetamide molecular structure and weight
An In-Depth Technical Guide on N-(5-Bromo-2-methylphenyl)acetamide
This guide provides a detailed overview of the molecular structure and properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Properties and Identification
This compound is an organic compound featuring a substituted phenyl ring.[1] The presence of a bromine atom and a methyl group on the phenyl ring, along with the acetamide functional group, gives it distinct chemical properties that make it a useful intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]
Quantitative Molecular Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol [2][3] |
| Exact Mass | 226.99458 Da[3] |
| CAS Number | 116436-10-3[3] |
Molecular Structure
The structural arrangement of this compound consists of an acetamide group attached to a phenyl ring. The phenyl ring is substituted with a methyl group at the second position and a bromine atom at the fifth position relative to the acetamide group.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. While specific experimental details can vary, a general synthetic approach involves the acylation of 5-bromo-2-methylaniline.
General Synthesis Workflow:
The synthesis typically follows the logical steps outlined in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
This guide serves as a foundational resource for professionals engaged in chemical research and development, providing essential data and structural information for this compound.
References
Technical Guide: Synthesis and Properties of N-(2-bromo-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-bromo-4-methylphenyl)acetamide (also known as 2'-Bromo-4'-methylacetanilide), a compound with the chemical formula C9H10BrNO. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and includes relevant spectral data. While noted in the literature for its potential as an intermediate in the synthesis of pharmaceuticals and for its possible antimicrobial and anti-inflammatory properties, quantitative biological activity data is not extensively available in the public domain.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(2-bromo-4-methylphenyl)acetamide is presented in the table below. This data is essential for its handling, characterization, and use in further research and development.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-bromo-4-methylphenyl)acetamide | [1] |
| Synonyms | 2'-Bromo-4'-methylacetanilide, 4-Acetamido-3-bromotoluene | [1] |
| CAS Number | 614-83-5 | [1] |
| Molecular Formula | C9H10BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 118-121 °C | [2][3] |
| Boiling Point | 349.9 ± 30.0 °C (Predicted) | [2] |
| Solubility | Sparingly soluble in water | [1] |
Spectral Data
The following table summarizes the key spectral data for the characterization of N-(2-bromo-4-methylphenyl)acetamide.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.12, 7.53, 7.34, 7.10, 2.283, 2.200 | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.25, 135.38, 133.20, 132.45, 128.89, 122.34, 113.62, 24.56, 20.49 | [4] |
| IR (KBr disc) | Key peaks available in spectral databases. | [1][5] |
Experimental Protocols
Synthesis of N-(2-bromo-4-methylphenyl)acetamide
The synthesis of N-(2-bromo-4-methylphenyl)acetamide is a multi-step process that begins with the acetylation of p-toluidine, followed by bromination and subsequent hydrolysis.
Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine (p-Acetotoluide)
-
Materials:
-
p-Toluidine
-
Glacial acetic acid
-
Acetic anhydride
-
-
Procedure:
-
In a suitable reaction vessel, combine p-toluidine with glacial acetic acid and acetic anhydride.
-
Heat the mixture under reflux for approximately 2.5 to 3 hours.
-
Allow the reaction mixture to cool, which should result in the crystallization of N-acetyl-p-toluidine.
-
Step 2: Bromination of N-acetyl-p-toluidine
-
Materials:
-
N-acetyl-p-toluidine from Step 1
-
Liquid bromine
-
Ice water
-
80% Ethanol
-
-
Procedure:
-
Cool the reaction mixture containing N-acetyl-p-toluidine to 35-45 °C.
-
Slowly add liquid bromine dropwise while maintaining the temperature between 50-55 °C and stirring for about 1 hour.
-
Pour the reaction mixture into a large volume of ice water to precipitate the crude product.
-
Collect the solid precipitate by filtration, wash with water, and then recrystallize from 80% ethanol to yield purified N-(2-bromo-4-methylphenyl)acetamide.
-
Step 3: Hydrolysis (if starting from 3-bromo-4-acetamidotoluene)
-
Materials:
-
3-bromo-4-acetamidotoluene
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
-
Procedure:
-
Reflux the 3-bromo-4-acetamidotoluene with concentrated hydrochloric acid.
-
After cooling, neutralize the mixture with a sodium hydroxide solution to obtain the free amine, 2-bromo-4-methylaniline, which can then be re-acetylated if desired to form the final product.
-
Visualizations
The following diagram illustrates the synthetic workflow for N-(2-bromo-4-methylphenyl)acetamide.
Caption: Synthetic pathway for N-(2-bromo-4-methylphenyl)acetamide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2'-BROMO-4'-METHYLACETANILIDE | 614-83-5 [chemicalbook.com]
- 3. 2'-BROMO-4'-METHYLACETANILIDE CAS#: 614-83-5 [m.chemicalbook.com]
- 4. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR [m.chemicalbook.com]
- 5. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) IR Spectrum [m.chemicalbook.com]
Solubility of N-(5-Bromo-2-methylphenyl)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-(5-Bromo-2-methylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to determine its solubility in various organic solvents. The guide outlines the theoretical principles of solubility, provides detailed experimental protocols for solubility determination and recrystallization, and presents a logical workflow for solvent screening and selection. This information is intended to empower researchers to generate the necessary data for their specific applications, from reaction optimization to final product purification.
Introduction
This compound (CAS No. 116436-10-3) is an aromatic bromo-compound with a molecular weight of 228.09 g/mol .[2] Its structure, featuring a substituted phenyl ring, suggests that its solubility will be governed by the principle of "like dissolves like," indicating a higher solubility in organic solvents compared to aqueous solutions. Understanding the solubility of this compound is crucial for its use in organic synthesis, enabling efficient reaction conditions, effective purification, and the development of robust crystallization processes. This guide provides the necessary theoretical background and practical methodologies to investigate and determine the solubility of this compound in a range of organic solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. For organic compounds like this compound, several factors influence solubility:
-
Polarity: The "like dissolves like" principle is the most critical guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound has both polar (the acetamide group) and non-polar (the bromomethylphenyl group) characteristics, making its solubility dependent on the overall polarity of the solvent.
-
Temperature: For most solids, solubility increases with temperature. This principle is fundamental to the technique of recrystallization.
-
Solvent-Solute Interactions: The strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solvent and solute molecules plays a significant role.
Based on the structure of this compound, it is expected to be soluble in a range of common organic solvents. Aromatic compounds and bromo-substituted compounds, in general, tend to be soluble in solvents like alcohols, ethers, and aromatic hydrocarbons.[3][4]
Experimental Protocols
Due to the absence of specific quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound.
Qualitative Solubility Assessment
This simple method provides a quick screening of suitable solvents.
Methodology:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a small test tube or vial.
-
Add a small volume of the chosen organic solvent (e.g., 0.1 mL) dropwise.
-
After each addition, vigorously shake or vortex the mixture and observe for dissolution.
-
Continue adding the solvent in small increments until the solid completely dissolves or a significant volume of solvent has been added without dissolution.
-
Record the approximate volume of solvent required to dissolve the solid.
-
Repeat this process for a range of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol).
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Dilute the clear solution with a suitable solvent to a concentration within the analytical range.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.
-
Calculate the original solubility in units such as g/L or mol/L.
Recrystallization for Purification and Solvent Selection
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
Methodology:
-
Solvent Screening: Perform qualitative solubility tests at room temperature and at the boiling point of several candidate solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Table 1: Potential Organic Solvents for Solubility and Recrystallization Screening
| Solvent Class | Examples | Expected Solubility Behavior |
| Non-polar | Hexane, Cyclohexane | Low solubility expected. May be useful as an anti-solvent in recrystallization. |
| Aromatic | Toluene, Xylene | Good solubility expected, particularly at elevated temperatures. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to good solubility expected. |
| Esters | Ethyl acetate | Good solubility expected. Commonly used for extraction and chromatography. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Good solubility expected. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility expected, especially with heating. Potential for hydrogen bonding. |
| Halogenated | Dichloromethane, Chloroform | Good solubility expected. |
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for determining solubility and selecting a recrystallization solvent.
Conclusion
References
An In-depth Technical Guide to the Safety and Handling of N-(5-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-(5-Bromo-2-methylphenyl)acetamide, intended for use in laboratory and drug development settings. The following sections detail the known hazards, proper handling procedures, personal protective equipment, first aid measures, and emergency protocols.
Hazard Identification and Classification
Signal Word: Warning[1]
Potential Hazard Statements:
-
May cause respiratory irritation.[2]
Pictograms (Potential):
-
Exclamation Mark (!)
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H10BrNO | PubChem[3] |
| Molecular Weight | 228.09 g/mol | PubChem[3] |
| Appearance | Solid (form not specified) | General knowledge |
| Melting Point | 118-121 °C (for the isomer N-(2-bromo-4-methylphenyl)acetamide) | Chemsrc[4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[5][6]
Storage:
-
Store in a cool, dry, and dark place.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7][10]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[5][11] | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][12] | To prevent skin contact. |
| Skin and Body Protection | Lab coat or other protective clothing.[5][6] | To prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or if irritation is experienced.[5][7] | To prevent inhalation of dust. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][13] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][13] If skin irritation occurs, get medical advice or attention.[1] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Do NOT induce vomiting.[5][7] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[9] |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and containment.
-
Personal Precautions: Use personal protective equipment.[1] Keep unnecessary personnel away from the spill area.[1] Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup: Sweep up the spilled solid material, taking care not to disperse dust, and collect it into a suitable, airtight container for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1][6]
-
Specific Hazards: Decomposition upon combustion or at high temperatures may generate poisonous fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[6] Closed containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[5] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: General workflow for handling this compound.
Caption: Logical workflow for responding to a spill of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide,N-(2-bromo-4-methylphenyl)- | CAS#:614-83-5 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)acetamide for Researchers and Drug Development Professionals
Introduction: N-(5-Bromo-2-methylphenyl)acetamide is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted phenylacetamide structure makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Commercial Availability
This compound (CAS No. 116436-10-3) is readily available from various commercial chemical suppliers. Researchers can procure this compound in different quantities and purities to suit their specific research and development needs. The table below summarizes the offerings from several key suppliers.
| Supplier | Product/Catalog No. | Purity | Quantity | Additional Information |
| LookChem | 116436-10-3 | - | - | Provides basic information and connects with various suppliers. |
| Accela ChemBio Inc. | SY239858 | ≥95% | 5g, bulk | Available for R&D use. |
| Ivy Fine Chemicals | 102491 | - | - | Listed in their catalog of fine chemicals. |
| BLDpharm | 116436-10-3 | - | - | Available for online ordering. |
| MySkinRecipes | 53463 | 98% | 1.000 G | Also used in the creation of dyes and pigments.[1] |
| Lab-Chemicals.Com | - | - | - | Listed as Acetamide, N-(5-bromo-2-methylphenyl)-.[2] |
Synthetic Protocol: N-Acetylation of 5-Bromo-2-methylaniline
Materials:
-
5-Bromo-2-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine, if using acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methylaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Acetylating Agent:
-
Using Acetic Anhydride: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Upon completion, quench the reaction by slowly adding distilled water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Synthetic Workflow
The synthesis of this compound from 5-bromo-2-methylaniline via N-acetylation can be visualized as a straightforward two-step process involving the reaction followed by purification.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the bromo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The acetamide group can also be modified or may itself contribute to the biological activity of the final compound. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are explored in various therapeutic areas. For instance, related acetamide structures have been investigated for a range of biological activities, and this compound serves as a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
References
N-(5-Bromo-2-methylphenyl)acetamide: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-2-methylphenyl)acetamide, a substituted acetanilide derivative, serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₉H₁₀BrNO.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |
| Molecular Weight | 228.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 116436-10-3 | PubChem[1] |
| SMILES | CC1=C(C=C(C=C1)Br)NC(=O)C | PubChem[1] |
| Synonyms | 2-Acetamido-4-bromotoluene, 2'-methyl-5'-bromoacetanilide | PubChem[1] |
Synthesis and Experimental Protocols
Inferred Experimental Protocol: Acetylation of 5-Bromo-2-methylaniline
This protocol is based on the general principles of N-acetylation of anilines.
Materials:
-
5-Bromo-2-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., glacial acetic acid, dichloromethane, or tetrahydrofuran)
-
A base (e.g., sodium acetate, pyridine, or triethylamine) if using acetyl chloride
-
Water
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-2-methylaniline in a suitable solvent.
-
Acetylation:
-
Using Acetic Anhydride: Add an equimolar amount or a slight excess of acetic anhydride to the solution. The reaction can often be performed at room temperature or with gentle heating.
-
Using Acetyl Chloride: Cool the aniline solution in an ice bath. Slowly add an equimolar amount of acetyl chloride in the presence of a base to neutralize the HCl byproduct.
-
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
If an acidic or basic catalyst was used, neutralize the solution accordingly. For instance, if pyridine was used, wash the organic layer with a dilute HCl solution. If excess acetic anhydride is present, it will be hydrolyzed in water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Visualization of the Synthetic Workflow:
Spectroscopic Data (Inferred)
Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of closely related compounds, the expected spectral characteristics are presented below. This data is for reference and should be confirmed by experimental analysis.
¹H NMR Spectroscopy (Expected)
| Protons | Multiplicity | Chemical Shift (δ) ppm | Notes |
| CH₃ (on ring) | Singlet | ~ 2.2 | |
| CH₃ (acetyl) | Singlet | ~ 2.1 | |
| Aromatic H | Multiplet | ~ 7.0 - 7.5 | The exact splitting pattern will depend on the coupling constants between the aromatic protons. |
| NH | Singlet (broad) | ~ 7.5 - 8.5 | Chemical shift can vary depending on solvent and concentration. |
¹³C NMR Spectroscopy (Expected)
| Carbon | Chemical Shift (δ) ppm | Notes |
| CH₃ (on ring) | ~ 17 | |
| CH₃ (acetyl) | ~ 24 | |
| Aromatic C-Br | ~ 115 - 120 | |
| Aromatic CH | ~ 120 - 135 | |
| Aromatic C-N | ~ 135 - 140 | |
| Aromatic C-CH₃ | ~ 130 - 135 | |
| C=O | ~ 168 - 170 |
Infrared (IR) Spectroscopy (Expected)
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3250 - 3350 | |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 3000 | |
| C=O Stretch (amide I) | 1660 - 1690 | |
| N-H Bend (amide II) | 1510 - 1550 | |
| C-N Stretch | 1250 - 1350 | |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (Expected)
| Ion | m/z | Notes |
| [M]⁺ | 227/229 | Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately 1:1 ratio. |
| [M-CH₂CO]⁺ | 185/187 | Loss of ketene. |
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules with potential biological activity.
Role as a Synthetic Intermediate
The bromine atom on the aromatic ring is particularly useful for introducing further diversity into the molecular structure. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be used in other synthetic transformations.
Potential in Kinase Inhibitor Synthesis
While there is no direct evidence of this compound itself having biological activity, its structural motifs are present in various kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The N-phenylacetamide scaffold can serve as a template for the development of such inhibitors. The bromo and methyl substituents can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the bromine atom can be replaced with other functional groups to explore structure-activity relationships (SAR).
Logical Relationship in Kinase Inhibitor Development:
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery. While detailed research specifically focused on this compound is limited, its structural features and the reactivity of its functional groups make it a versatile building block. The inferred synthetic protocols and expected spectroscopic data provided in this review serve as a useful guide for researchers. Further investigation into the synthesis of novel bioactive compounds derived from this compound is warranted, especially in the area of kinase inhibitor development.
References
An In-depth Technical Guide on the Potential Biological Activities of N-(5-Bromo-2-methylphenyl)acetamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide explores the potential biological activities of N-(5-Bromo-2-methylphenyl)acetamide. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes findings from structurally analogous bromo- and methyl-substituted N-phenylacetamide derivatives to infer its potential pharmacological profile. This guide covers potential antimicrobial, anticancer, and enzyme inhibitory activities, presenting quantitative data from related compounds, detailed experimental methodologies, and visualizations of relevant biological pathways to facilitate future research and drug discovery efforts.
Introduction
This compound is a halogenated aromatic amide with a chemical structure that suggests potential for diverse biological activities. The N-phenylacetamide (acetanilide) scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a bromine atom and a methyl group to the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. This guide provides a comprehensive overview of the putative biological activities of this compound by examining the documented activities of closely related analogs. The potential therapeutic areas explored include antimicrobial, anticancer, and enzyme-inhibiting applications.
Potential Biological Activities and Quantitative Data
Based on studies of structurally similar compounds, this compound is hypothesized to exhibit a range of biological effects. The following sections and tables summarize the quantitative data for these activities from analogous compounds.
Antimicrobial Activity
Derivatives of N-phenylacetamide containing bromine and other substituents have demonstrated notable antimicrobial properties. For instance, studies on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown efficacy against extensively drug-resistant (XDR) Salmonella Typhi. Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.
Table 1: Antimicrobial Activity of N-phenylacetamide Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. Typhi | 6.25 | 12.5 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2500-5000 | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Anticancer and Cytotoxic Activity
The cytotoxicity of phenylacetamide derivatives against various cancer cell lines has been investigated. The presence of a halogen, such as bromine, on the phenyl ring has been shown to contribute to the anticancer effects. These compounds often induce apoptosis, a form of programmed cell death, in cancer cells.
Table 2: Cytotoxic Activity of Bromo-substituted Phenylacetamide Analogs
| Compound/Analog | Cell Line | IC50 (µM) |
| Phenylacetamide derivative (3j, para-nitro) | MDA-MB468 (Breast Cancer) | 0.76 ± 0.09 |
| Phenylacetamide derivative (3e, meta-chloro) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 |
| Phenylacetamide derivative (3g, ortho-methoxy) | PC12 (Pheochromocytoma) | 1.3 ± 0.03 |
| N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c) | A549 (Lung Cancer) | - |
IC50: Half-maximal Inhibitory Concentration.
Enzyme Inhibition
Structurally related compounds have been shown to inhibit specific enzymes implicated in disease progression, such as alkaline phosphatase and carbonic anhydrases. Carbonic anhydrase IX (CA IX), in particular, is a target in cancer therapy due to its role in pH regulation in the tumor microenvironment.
Table 3: Enzyme Inhibitory Activity of N-phenylacetamide Analogs
| Compound/Analog | Target Enzyme | IC50 |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | Alkaline Phosphatase | 1.469 ± 0.02 µM |
| N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c) | Carbonic Anhydrase I (hCA I) | 45.10 nM (Kᵢ) |
| N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c) | Carbonic Anhydrase II (hCA II) | 5.87 nM (Kᵢ) |
IC50: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant.
Anti-inflammatory Activity
Certain salicylanilide derivatives, which share the N-phenylamide core, have demonstrated anti-inflammatory properties by inhibiting proteases.
Table 4: Anti-inflammatory Activity of a Bromo-substituted N-phenylbenzamide Analog
| Compound/Analog | Assay | IC50 (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Protease Inhibition | 0.04 - 0.07 |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of N-phenylacetamide derivatives, which can be adapted for this compound.
Synthesis of this compound
A general method for the N-acetylation of anilines can be employed.
Protocol: N-Acetylation of 5-Bromo-2-methylaniline
-
Dissolution: Dissolve 5-Bromo-2-methylaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a tertiary amine base, such as triethylamine or pyridine (1.2 eq), to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for MIC Determination [1][2]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).[1]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[2]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability [3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The biological activities of N-phenylacetamide derivatives are often mediated through the modulation of specific signaling pathways.
Induction of Apoptosis via the Bcl-2 Family Pathway
Many cytotoxic agents, including analogs of this compound, induce apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, culminating in cell death.[4]
Caption: Putative apoptotic pathway modulated by N-phenylacetamide analogs.
Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment
In hypoxic tumors, the upregulation of Carbonic Anhydrase IX (CA IX) is a key survival mechanism. CA IX, a cell-surface enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular pH and an alkaline intracellular pH. This pH gradient favors tumor cell proliferation and invasion.[5][6] Inhibition of CA IX can disrupt this pH balance, leading to intracellular acidification and reduced tumor cell viability and motility.[5]
Caption: Mechanism of action for carbonic anhydrase IX inhibitors in cancer.
Conclusion
While direct biological data on this compound is limited, the analysis of its structural analogs strongly suggests a high potential for significant pharmacological activities. The presence of the bromo and methyl groups on the N-phenylacetamide core indicates that this compound is a promising candidate for investigation as an antimicrobial, anticancer, and enzyme inhibitory agent. The data and protocols presented in this guide provide a solid foundation for researchers to initiate studies on this compound, potentially leading to the development of novel therapeutic leads. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the biological profile of this compound.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. protocols.io [protocols.io]
- 3. MTT (Assay protocol [protocols.io]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-(5-Bromo-2-methylphenyl)acetamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(5-Bromo-2-methylphenyl)acetamide, a key intermediate in various organic synthesis applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available |
Experimental Protocols
Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts would be referenced to the solvent signal and reported in ppm.
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.
-
A small amount of the finely ground sample (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
The mixture would then be compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
The KBr pellet would be placed in the sample holder of the FTIR spectrometer, and the spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer.
-
A small amount of the sample would be introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a beam of high-energy electrons (typically 70 eV).
-
This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A mass spectrum, a plot of ion intensity versus m/z, would be generated.
Experimental Workflow Visualization
The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.
Methodological & Application
N-(5-Bromo-2-methylphenyl)acetamide: A Key Intermediate in the Synthesis of Diarylpyrazole-Based Anti-Inflammatory Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(5-Bromo-2-methylphenyl)acetamide is a versatile chemical intermediate with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its substituted phenyl ring structure makes it a valuable building block for the creation of complex molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed protocols and application notes for the use of this compound in the synthesis of a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs known for its efficacy in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.
The protocols outlined below describe a multi-step synthesis of a hypothetical, yet representative, diarylpyrazole-based COX-2 inhibitor, herein designated as "Pyrazolam," starting from this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthetic steps involved in the preparation of Pyrazolam.
Table 1: Synthesis of 2-Methyl-5-bromophenylhydrazine hydrochloride (Intermediate 2)
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydrazine hydrate, Hydrochloric acid |
| Solvent | Ethanol, Water |
| Reaction Time | 6 hours |
| Reaction Temperature | 100 °C (Reflux) |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 215-218 °C |
Table 2: Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (Intermediate 3)
| Parameter | Value |
| Starting Material | 2-Methyl-5-bromophenylhydrazine hydrochloride |
| Reagents | Ethyl 2,4-dioxo-4-(4-(methylsulfonyl)phenyl)butanoate, Acetic acid |
| Solvent | Ethanol |
| Reaction Time | 12 hours |
| Reaction Temperature | 80 °C (Reflux) |
| Yield | 78% |
| Purity (by HPLC) | >97% |
| Melting Point | 240-243 °C |
Table 3: Synthesis of Pyrazolam
| Parameter | Value |
| Starting Material | 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid |
| Reagents | Thionyl chloride, Ammonia |
| Solvent | Dichloromethane, Tetrahydrofuran |
| Reaction Time | 8 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 90% |
| Purity (by HPLC) | >99% |
| Melting Point | 198-201 °C |
Experimental Protocols
Synthesis of 2-Methyl-5-bromophenylhydrazine hydrochloride (Intermediate 2)
Materials:
-
This compound (Intermediate 1)
-
Hydrazine hydrate (80%)
-
Concentrated Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (22.8 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Slowly add hydrazine hydrate (15.0 g, 0.3 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH ~2).
-
A precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum at 60 °C to afford 2-methyl-5-bromophenylhydrazine hydrochloride as a white crystalline solid.
Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (Intermediate 3)
Materials:
-
2-Methyl-5-bromophenylhydrazine hydrochloride (Intermediate 2)
-
Ethyl 2,4-dioxo-4-(4-(methylsulfonyl)phenyl)butanoate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a 500 mL round-bottom flask, suspend 2-methyl-5-bromophenylhydrazine hydrochloride (25.2 g, 0.1 mol) in ethanol (200 mL).
-
Add ethyl 2,4-dioxo-4-(4-(methylsulfonyl)phenyl)butanoate (31.2 g, 0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).
-
Heat the mixture to reflux with stirring for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 50 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Synthesis of Pyrazolam (Final Product)
Materials:
-
1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (Intermediate 3)
-
Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ammonia (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend 1-(4-(methylsulfonyl)phenyl)-3-(2-methyl-5-bromophenyl)-1H-pyrazole-5-carboxylic acid (46.6 g, 0.1 mol) in anhydrous DCM (200 mL) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (14.3 g, 0.12 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF (150 mL) and cool to 0 °C.
-
Slowly add a solution of ammonia in THF (0.5 M, 300 mL, 0.15 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Pyrazolam as a white solid.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of Pyrazolam.
Caption: Inhibition of the COX-2 signaling pathway by Pyrazolam.
Application Notes and Protocols for the Reaction of N-(5-Bromo-2-methylphenyl)acetamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-2-methylphenyl)acetamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on an electron-rich phenyl ring, allows for a variety of cross-coupling and nucleophilic substitution reactions. This enables the introduction of diverse functional groups, leading to the generation of novel molecular scaffolds for drug discovery and the development of functional materials. The acetamide and methyl groups also modulate the reactivity of the aryl bromide and can influence the properties of the final products.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as copper-catalyzed Ullmann-type reactions.
Key Reaction Types
The primary modes of reaction for this compound with nucleophiles involve transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance under relatively mild conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of arylamines, which are prevalent in a vast array of biologically active compounds.[1]
Ullmann Condensation: C-O, C-N, and C-S Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While it often requires higher temperatures than palladium-catalyzed methods, it serves as a valuable alternative, particularly for certain substrates.[2]
Data Presentation: Quantitative Data Summary
The following tables summarize representative quantitative data for reactions analogous to those with this compound, providing an expected range of yields and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Data is representative for analogous aryl bromides)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 84 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 4 | 75-85 |
| 4 | Pyrazoleboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 66-81 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines (Data is representative for analogous aryl bromides)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
| 3 | Phenoxazine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 110 | 0.5 (MW) | 89 |
| 4 | Carbazole | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 110 | 0.5 (MW) | 71 |
Table 3: Ullmann Condensation of Aryl Bromides with Phenols (Data is representative for analogous aryl bromides)
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 90 | 24 | 70-85 |
| 2 | p-Cresol | CuI (5) | PPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 58 |
| 3 | 4-Nitrophenol | CuI (10) | Proline (20) | K₂CO₃ | DMSO | 110 | 12 | 60-75 |
| 4 | Phenol | CuO-NPs (3) | - | KOH | DMAc | RT | 15 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME, with 10-20% water if using an inorganic base)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.
-
Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes to allow for the formation of the active catalyst.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Ullmann Condensation with a Phenol
Materials:
-
This compound
-
Phenol (1.5 equiv)
-
Copper catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., N,N-dimethylglycine or proline, 10-20 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the copper catalyst, the ligand, the base, this compound, and the phenol.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (typically 90-140 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Catalytic Cycles
Caption: Simplified catalytic cycles for the key reactions.
Potential Applications and Logical Relationships
Caption: Synthetic utility and application areas.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with the copper-catalyzed Ullmann condensation, provide efficient and reliable methods for the functionalization of this aryl bromide. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to facilitate the development of novel compounds with potential applications in drug discovery and beyond. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
Application Note: A Representative Experimental Protocol for the Acylation of 5-Bromo-2-Methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated aromatic amines are a crucial class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The acylation of anilines, a fundamental transformation in organic chemistry, serves to introduce an acyl group onto the nitrogen atom. This modification is often employed to protect the amino group during subsequent reactions or to synthesize target molecules with desired biological activities. This document provides a detailed experimental protocol for the acylation of 5-bromo-2-methylaniline to form N-(5-bromo-2-methylphenyl)acetamide. Due to the absence of a specific published procedure for this substrate, the following protocol is adapted from established methods for the acylation of similarly substituted anilines.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, typically acetic anhydride. The reaction is often carried out in the presence of a base or a catalytic amount of acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative acylation protocol of 5-bromo-2-methylaniline. These values are based on a typical laboratory-scale synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Bromo-2-methylaniline | 1.86 g (10 mmol) | Starting material. |
| Acetic Anhydride | 1.12 mL (1.22 g, 12 mmol) | Acylating agent (1.2 equivalents). |
| Glacial Acetic Acid | 10 mL | Solvent and catalyst. |
| Reaction Conditions | ||
| Temperature | Room Temperature, then 100°C (steam bath) | The reaction is initiated at room temperature and then heated to ensure completion. |
| Reaction Time | 30 minutes | The reaction is typically complete within this timeframe. |
| Product Information | ||
| Product Name | This compound | Also known as 2-acetamido-4-bromotoluene. |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol [1] | |
| Theoretical Yield | 2.28 g | Based on 10 mmol of the limiting reagent (5-bromo-2-methylaniline). |
| Purification | ||
| Recrystallization Solvent | Aqueous Ethanol | A mixture of ethanol and water is commonly used to purify the crude product. |
| Expected Yield | ~80-90% | The expected yield for acylation of substituted anilines is generally high. A specific yield for this reaction is not available. |
Experimental Protocol
This protocol details the step-by-step procedure for the acylation of 5-bromo-2-methylaniline using acetic anhydride and glacial acetic acid.
Materials and Equipment:
-
5-Bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks, etc.)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylaniline (1.86 g, 10 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (10 mL) and stir until the aniline is completely dissolved. Carefully add acetic anhydride (1.12 mL, 12 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes.
-
Heating: Attach a reflux condenser to the flask and heat the mixture in a pre-heated water bath or on a steam bath at 100°C for 30 minutes.
-
Precipitation: After heating, pour the hot reaction mixture slowly into a 250 mL beaker containing 100 mL of ice-cold water while stirring. A white precipitate of this compound should form.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to a 100 mL Erlenmeyer flask. Add a minimal amount of hot aqueous ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified product and characterize by spectroscopic methods (e.g., IR, NMR) if desired.
Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.
-
5-Bromo-2-methylaniline is harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.
Visualizations
Reaction Mechanism:
The acylation of 5-bromo-2-methylaniline proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow:
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for acylation.
References
Application Notes and Protocols: N-(5-Bromo-2-methylphenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-2-methylphenyl)acetamide is a versatile synthetic intermediate with significant applications in medicinal chemistry. Its utility lies in the strategic placement of the bromo substituent, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and the acetamide group, which can be involved in hydrogen bonding interactions with biological targets. This allows for the construction of complex molecular architectures with a wide range of biological activities. This document provides an overview of its application in the synthesis of potent kinase inhibitors, including detailed experimental protocols and biological data for derivatives.
Application: Synthesis of Pyrazole-Substituted Phenylacetamide Derivatives as Kinase Inhibitors
A key application of this compound is in the synthesis of N-phenylacetamide derivatives bearing a pyrazole moiety. These compounds have shown promise as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. By utilizing a Suzuki-Miyaura cross-coupling reaction, the bromo group of this compound can be efficiently replaced with a pyrazole ring, leading to a class of compounds with significant anti-cancer potential.
Biological Activity of Pyrazole-Substituted Phenylacetamide Derivatives
The following table summarizes the in vitro biological activity of a series of N-(2-methyl-5-(1H-pyrazol-1-yl)phenyl)acetamide derivatives against VEGFR-2 and various cancer cell lines.
| Compound ID | Modification on Pyrazole Ring | VEGFR-2 IC₅₀ (nM)[1] | HGC-27 Cell IC₅₀ (µM)[1] | GES-1 Cell IC₅₀ (µM)[1] |
| W1 | Unsubstituted | 15.3 | 1.89 ± 0.15 | >200 |
| W5 | 4-chloro | 8.7 | 0.98 ± 0.12 | 195.32 ± 12.54 |
| W13 | 4-(trifluoromethyl) | 1.6 | 0.36 ± 0.11 | 187.46 ± 10.13 |
| W18 | 4-methyl | 12.1 | 1.55 ± 0.18 | >200 |
| Sunitinib | Reference Drug | 3.2 | 2.54 ± 0.21 | 25.67 ± 2.33 |
Experimental Protocols
Synthesis of N-(2-methyl-5-(1H-pyrazol-1-yl)phenyl)acetamide (General Procedure)
This protocol describes a general method for the synthesis of pyrazole-substituted phenylacetamide derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Appropriately substituted pyrazole-boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired pyrazole-boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-methyl-5-(1H-pyrazol-1-yl)phenyl)acetamide derivative.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing VEGFR-2 and the substrate in the kinase buffer.
-
Add the synthesized compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer and normal cell lines.
Materials:
-
Human gastric cancer cell line (HGC-27)
-
Human normal gastric epithelial cell line (GES-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizations
Synthetic Workflow for Pyrazole-Substituted Phenylacetamides
Caption: Synthetic pathway for N-(2-methyl-5-(1H-pyrazol-1-yl)phenyl)acetamide derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole-substituted phenylacetamides.
Experimental Workflow for Biological Evaluationdot
References
Application Notes and Protocols for the Functionalization of the Acetamide Group in N-(5-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential methods for the chemical modification of the acetamide group in N-(5-bromo-2-methylphenyl)acetamide. This compound serves as a versatile building block in medicinal chemistry and materials science. The functionalization of its acetamide moiety opens avenues for synthesizing a diverse range of derivatives with potentially novel biological activities and material properties. The protocols provided herein are based on established chemical transformations of N-aryl acetamides and can be adapted for the specific substrate.
Hydrolysis of the Acetamide to the Corresponding Aniline
The hydrolysis of the acetamide group in this compound regenerates the parent aniline, 5-bromo-2-methylaniline. This transformation is fundamental for subsequent modifications of the amino group or for use in other synthetic routes. Acid-catalyzed hydrolysis is a common and effective method for this deprotection.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane
-
Aqueous solution of Sodium Hydroxide (NaOH) or Ammonia (NH₃)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of dioxane and concentrated hydrochloric acid.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the mixture by the slow addition of an aqueous solution of NaOH or NH₃ until the pH is basic (pH 8-10).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-bromo-2-methylaniline.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrolysis | Conc. HCl | Dioxane | 100-110 | 2-4 | >90 |
Reduction of the Acetamide to the Corresponding N-Ethyl Amine
The reduction of the amide functionality to an amine provides the N-ethyl derivative, N-ethyl-5-bromo-2-methylaniline. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Data Presentation
| Reaction | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reduction | LiAlH₄ | THF | Reflux | 4-12 | 70-90 |
| Reduction | BH₃·THF | THF | Reflux | 6-16 | 75-95 |
Conversion of the Acetamide to a Thioamide
The conversion of the amide's carbonyl group to a thiocarbonyl group to form N-(5-bromo-2-methylphenyl)thioacetamide can be achieved using thionating agents, with Lawesson's reagent being the most common.[1][2][3] Thioamides are valuable intermediates in the synthesis of various sulfur-containing heterocycles.
Experimental Protocol: Thionation with Lawesson's Reagent
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and Lawesson's reagent (0.5-0.6 eq.).
-
Add anhydrous toluene and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue can be purified directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired thioamide.[4]
Data Presentation
| Reaction | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thionation | Lawesson's Reagent | Toluene | Reflux | 1-4 | 80-95 |
Vilsmeier-Haack Reaction for Quinoline Synthesis
The Vilsmeier-Haack reaction of N-arylacetamides provides a pathway to synthesize 2-chloro-3-formylquinolines.[5] In the case of this compound, this reaction is expected to yield 7-bromo-2-chloro-8-methylquinoline-3-carbaldehyde, a highly functionalized heterocyclic compound.
Experimental Protocol: Vilsmeier-Haack Cyclization
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a dropping funnel, place the this compound (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add POCl₃ (3.0-5.0 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes, and then heat to 80-90 °C.
-
Monitor the reaction for completion (typically 2-6 hours) by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Data Presentation
| Reaction | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Vilsmeier-Haack | POCl₃, DMF | 80-90 | 2-6 | 60-80 |
Visualizations
Caption: Key functionalization pathways of the acetamide group in this compound.
Caption: A generalized workflow for the chemical functionalization experiments.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Evaluation of N-(5-Bromo-2-methylphenyl)acetamide and its Derivatives as Anti-Inflammatory Agents
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific studies detailing the anti-inflammatory properties of N-(5-Bromo-2-methylphenyl)acetamide. This document, therefore, presents a generalized framework and prophetic protocols for the investigation of this compound and its potential derivatives as anti-inflammatory agents, based on established methodologies for analogous acetamide compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. Acetamide derivatives have emerged as a promising scaffold in the development of novel anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.[1]
This compound is an acetanilide derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals.[2] Its structure presents several opportunities for chemical modification to explore potential anti-inflammatory activity. This document provides a roadmap for researchers to systematically evaluate the anti-inflammatory potential of this compound and its synthesized analogs.
Proposed Synthetic Strategy for Novel Derivatives
To investigate the structure-activity relationship (SAR), a series of derivatives of this compound can be synthesized. A proposed synthetic scheme is outlined below, focusing on modifications of the acetamide group, which is a common strategy for tuning the biological activity of this class of compounds.
Caption: Proposed synthetic route for derivatives of this compound.
Experimental Protocols
A systematic evaluation of the anti-inflammatory potential of the parent compound and its derivatives can be achieved through a tiered screening approach, starting with in vitro enzymatic and cell-based assays, followed by in vivo models for promising candidates.
In Vitro Assays
This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of oxygen consumption using an oxygen electrode or a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value. Celecoxib and indomethacin can be used as reference compounds.
This assay assesses the inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes.
Protocol:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing 5-lipoxygenase.
-
Add the test compound at various concentrations and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a substrate, such as linoleic acid or arachidonic acid.
-
Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition and determine the IC50 value. Zileuton can be used as a positive control.
This assay evaluates the effect of the compounds on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition. L-NAME can be used as a reference inhibitor.
In Vivo Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Fast adult rats or mice overnight with free access to water.
-
Administer the test compounds orally or intraperitoneally at different doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group. Indomethacin can be used as a positive control.
Data Presentation (Hypothetical Data)
The following tables present a hypothetical dataset for this compound and its potential derivatives to illustrate how the experimental results can be structured.
Table 1: In Vitro Anti-inflammatory Activity (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition | NO Production Inhibition |
| This compound | >100 | 85.2 | >100 | 92.5 |
| Derivative A | 25.6 | 5.2 | 78.9 | 15.4 |
| Derivative B | 45.1 | 10.8 | 22.1 | 30.7 |
| Derivative C | >100 | 50.3 | >100 | 65.1 |
| Celecoxib (Reference) | 15.2 | 0.05 | - | - |
| Indomethacin (Reference) | 0.1 | 1.5 | - | - |
| Zileuton (Reference) | - | - | 0.5 | - |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (% Inhibition of Edema at 3h)
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema |
| This compound | 50 | 15.2 |
| Derivative A | 20 | 45.8 |
| Derivative B | 20 | 38.5 |
| Indomethacin (Reference) | 10 | 55.3 |
Visualizations
Arachidonic Acid Signaling Pathway
The following diagram illustrates the key enzymatic pathways in inflammation that are targeted by the proposed assays.
Caption: Key enzymes in the arachidonic acid inflammatory pathway.
Experimental Workflow
The diagram below outlines a logical workflow for screening and evaluating novel anti-inflammatory compounds.
Caption: Workflow for anti-inflammatory drug discovery.
References
N-(5-Bromo-2-methylphenyl)acetamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-2-methylphenyl)acetamide is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility lies in its bifunctional nature, possessing both an activated aromatic ring amenable to various coupling reactions and a reactive methyl group that can be functionalized or participate in cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of quinazolinone-based heterocyclic compounds, a class of molecules renowned for their broad spectrum of biological activities.
Application in the Synthesis of Bioactive Quazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Derivatives of 6-bromo-quinazolin-4(3H)-one, which can be synthesized from precursors related to this compound, have demonstrated significant potential in several key areas of drug development, including oncology, as well as in developing anti-inflammatory and antimicrobial agents.
A plausible synthetic strategy commences with the oxidation of the methyl group of this compound to a carboxylic acid, yielding 5-bromo-2-acetamidobenzoic acid. This intermediate can then undergo cyclization to form the quinazolinone core. A more direct and well-documented approach, detailed in the experimental protocols below, starts from the commercially available 5-bromoanthranilic acid.
Biological Activities of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
A series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[1]
Antimicrobial Activity
The synthesized quinazolinone derivatives have been screened for their in-vitro antibacterial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa), as well as their antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata.[1] The results indicate that several of these compounds exhibit significant antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed using the carrageenan-induced paw edema test in rats.[1] Several derivatives have demonstrated good anti-inflammatory activity, comparable to the standard drug ibuprofen.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and biological evaluation of representative 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones.
Table 1: Synthesis and Physical Data of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [1]
| Compound ID | R-group (Substituent on Phenyl) | Molecular Formula | Melting Point (°C) | Yield (%) |
| 2a | H | C₁₅H₁₁BrN₂O | 165-167 | 78 |
| 2b | 2-Cl | C₁₅H₁₀BrClN₂O | 178-180 | 82 |
| 2c | 3-Cl | C₁₅H₁₀BrClN₂O | 185-187 | 85 |
| 2d | 4-Cl | C₁₅H₁₀BrClN₂O | 210-212 | 88 |
| 2g | 4-CH₃ | C₁₆H₁₃BrN₂O | 195-197 | 75 |
| 2h | 4-OCH₃ | C₁₆H₁₃BrN₂O₂ | 205-207 | 72 |
Table 2: Antimicrobial Activity of Selected 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (Zone of Inhibition in mm) [1]
| Compound ID | B. subtilis | S. aureus | P. aeruginosa | C. albicans | A. niger | C. lunata |
| 2b | 18 | 20 | 16 | 15 | 18 | 16 |
| 2c | 20 | 18 | 15 | 18 | 16 | 15 |
| 2d | 16 | 15 | 18 | 16 | 15 | 18 |
| 2g | 15 | 16 | 20 | 14 | 17 | 16 |
| 2h | 14 | 18 | 16 | 17 | 14 | 15 |
| Ampicillin | 22 | 24 | - | - | - | - |
| Griseofulvin | - | - | - | 20 | 22 | 20 |
Table 3: Anti-inflammatory Activity of Selected 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [1]
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema after 3h |
| 2b | 50 | 58.5 |
| 2c | 50 | 56.8 |
| Ibuprofen | 50 | 60.2 |
Experimental Protocols
The following protocols describe the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, starting from 5-bromoanthranilic acid.
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one
Materials and Reagents:
-
5-Bromoanthranilic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
A mixture of 5-bromoanthranilic acid (0.01 mol) and acetic anhydride (0.05 mol) is placed in a round-bottom flask.
-
The mixture is refluxed for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with petroleum ether, and dried under vacuum to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.[2]
Step 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
Materials and Reagents:
-
6-Bromo-2-methyl-3,1-benzoxazin-4-one
-
Substituted anilines (e.g., aniline, 2-chloroaniline, 3-chloroaniline, etc.)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.01 mol) and the respective substituted aniline (0.01 mol) are dissolved in glacial acetic acid in a round-bottom flask.
-
The reaction mixture is refluxed for 5-6 hours.[1]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured onto crushed ice with continuous stirring.
-
The resulting solid precipitate is filtered, washed thoroughly with distilled water, and dried in a vacuum.
-
The crude product is recrystallized from absolute ethanol to afford the pure 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.[1]
Potential Mechanism of Action: Inhibition of EGFR Signaling Pathway
Many quinazolinone derivatives exert their biological effects, particularly their anticancer activity, by inhibiting key signaling pathways within cells. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers.
The diagram below illustrates the EGFR signaling cascade and the putative point of inhibition by quinazolinone derivatives. These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[3]
Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of bioactive quinazolinone derivatives from this compound precursors is depicted below.
Caption: Synthetic and evaluation workflow for quinazolinone derivatives.
Conclusion
This compound serves as a valuable conceptual starting point for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolinones. The protocols and data presented herein demonstrate a viable pathway to novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones with promising antimicrobial and anti-inflammatory activities. Further exploration of this scaffold, including optimization of the substituents and in-depth mechanistic studies, holds significant promise for the development of new therapeutic agents.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-(5-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N-(5-Bromo-2-methylphenyl)acetamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the acetylation of 2-methylaniline to yield N-(2-methylphenyl)acetamide, followed by regioselective bromination to obtain the final product. This protocol is designed to be scalable for industrial production, with a focus on optimizing yield, purity, and safety.
Introduction
This compound is a crucial building block in organic synthesis.[1] Its structure, featuring a bromine atom and an acetamide group on a methyl-substituted phenyl ring, allows for diverse chemical modifications, making it a valuable precursor for the development of novel compounds with potential biological activities. The protocols outlined below describe a robust and efficient synthetic route suitable for large-scale production.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Acetylation of 2-Methylaniline. 2-Methylaniline is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride to form N-(2-methylphenyl)acetamide.
-
Step 2: Bromination of N-(2-methylphenyl)acetamide. The intermediate, N-(2-methylphenyl)acetamide, undergoes electrophilic aromatic substitution with a brominating agent to introduce a bromine atom at the 5-position of the phenyl ring, yielding this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of N-(2-methylphenyl)acetamide
This protocol is based on the general principles of N-acylation of anilines.[2][3]
Materials and Equipment:
-
100 L Glass-Lined Reactor with overhead stirring, temperature control, and a reflux condenser
-
2-Methylaniline
-
Acetic Anhydride
-
Toluene
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine Solution
-
Anhydrous Sodium Sulfate
-
Nutsche Filter or Centrifuge
-
Vacuum Oven
Procedure:
-
Reaction Setup: Charge the 100 L reactor with 2-methylaniline (10.0 kg, 93.3 mol) and toluene (40 L).
-
Addition of Acetic Anhydride: Begin stirring the mixture and slowly add acetic anhydride (10.4 kg, 101.9 mol) to the reactor over a period of 1-2 hours. An exothermic reaction will occur; maintain the internal temperature below 60°C using a cooling jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add 5% sodium bicarbonate solution to neutralize the acetic acid byproduct until the effervescence ceases.
-
Phase Separation: Transfer the mixture to a separation funnel. Allow the layers to separate and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(2-methylphenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/heptane, to yield a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Starting Material | 2-Methylaniline |
| Reagent | Acetic Anhydride |
| Solvent | Toluene |
| Typical Yield | 85-95% |
| Purity (HPLC) | >98% |
| Melting Point | 110-112 °C |
Step 2: Large-Scale Synthesis of this compound
This protocol is adapted from established bromination procedures of activated aromatic compounds. A Chinese patent (CN103787895A) describes a similar bromination to produce the 4-bromo isomer.[4] To achieve the desired 5-bromo regioselectivity, control of reaction conditions is critical. The ortho-methyl and ortho-acetamido groups are both ortho-, para-directing. The para-position to the stronger activating acetamido group is the 5-position (and is also para to the methyl group), which should be the major product.
Materials and Equipment:
-
100 L Glass-Lined Reactor with overhead stirring, temperature control, and addition funnel
-
N-(2-methylphenyl)acetamide (from Step 1)
-
Glacial Acetic Acid
-
N-Bromosuccinimide (NBS)
-
Sodium Thiosulfate Solution (10% w/v)
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Nutsche Filter or Centrifuge
-
Vacuum Oven
Procedure:
-
Reaction Setup: Charge the 100 L reactor with N-(2-methylphenyl)acetamide (10.0 kg, 67.0 mol) and glacial acetic acid (50 L). Stir the mixture until all the solid has dissolved.
-
Bromination: Cool the solution to 10-15°C. In a separate container, prepare a solution of N-Bromosuccinimide (12.5 kg, 70.2 mol) in glacial acetic acid (20 L). Slowly add the NBS solution to the reactor over 2-3 hours, maintaining the internal temperature between 10-20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing ice-water (100 L). A precipitate will form.
-
Work-up: Stir the slurry for 30 minutes, then add 10% sodium thiosulfate solution to quench any unreacted bromine (the yellow color should disappear).
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the slurry until the pH is neutral (pH 7).
-
Isolation: Collect the solid product by filtration using a Nutsche filter. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or a similar suitable solvent to yield a crystalline solid.
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Starting Material | N-(2-methylphenyl)acetamide |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid |
| Typical Yield | 75-85% |
| Purity (HPLC) | >99% |
| Melting Point | 158-160 °C |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Methylaniline is toxic and a suspected carcinogen. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
-
N-Bromosuccinimide is a corrosive solid and a source of bromine. Handle in a fume hood and avoid contact with skin.
-
The reactions are exothermic; proper temperature control is crucial to avoid runaway reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described herein provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this important intermediate with high yield and purity. Careful monitoring of reaction parameters and adherence to safety guidelines are essential for successful and safe execution.
References
- 1. This compound [myskinrecipes.com]
- 2. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-Bromo-2-methylphenyl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of N-(5-Bromo-2-methylphenyl)acetamide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
Low product yield and the presence of impurities are common issues in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these problems.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 5-bromo-2-methylaniline. - Increase reaction time: Some reactions may require longer periods to reach completion. - Elevate temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. |
| Deactivation of Amine | The amine group of the starting material can be protonated by the acid byproduct (acetic acid or HCl), reducing its nucleophilicity. - Add a base: Incorporate a mild base such as sodium acetate or a tertiary amine (e.g., triethylamine, pyridine) to neutralize the acid formed during the reaction.[1] |
| Poor Quality of Reagents | - Use fresh reagents: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. Use freshly opened bottles or distill them before use. - Check starting material purity: Impurities in the 5-bromo-2-methylaniline can interfere with the reaction. |
| Suboptimal Solvent | - Solvent choice: The polarity and boiling point of the solvent can influence the reaction rate and yield. Consider experimenting with solvents like dichloromethane (DCM), chloroform, or acetonitrile.[2] |
Problem: Product is Impure (Discolored or Contains Side Products)
| Possible Cause | Suggested Solution |
| Diacetylation | Prolonged heating or use of a large excess of the acetylating agent can lead to the formation of a diacetylated product. - Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. - Avoid excessive heating. |
| Oxidation of Starting Material | Anilines can be susceptible to oxidation, leading to colored impurities. - Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. |
| Residual Starting Material | - Improve reaction completion: Refer to the "Low or No Product Yield" section. - Purification: Recrystallization is often effective in removing unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is better for this synthesis, acetic anhydride or acetyl chloride?
A1: Both acetic anhydride and acetyl chloride can be used for the N-acetylation of 5-bromo-2-methylaniline.
-
Acetic anhydride is generally preferred as it is less harsh, more stable, and easier to handle. It often leads to cleaner reactions and better yields.
-
Acetyl chloride is more reactive, which can be advantageous for less reactive anilines. However, it is more corrosive, moisture-sensitive, and generates HCl, which must be neutralized with a base.[1]
Q2: What is the role of a base in this reaction?
A2: A base is crucial for neutralizing the acidic byproduct of the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[1] Common bases include sodium acetate, triethylamine, and pyridine.
Q3: My final product is a brownish color. How can I decolorize it?
A3: A brownish color often indicates the presence of oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool and crystallize.
Q4: What is the best solvent for recrystallizing this compound?
A4: A common and effective solvent for recrystallizing acetanilides is a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.
Q5: Can I use a catalyst to improve the reaction yield and rate?
A5: Yes, catalysts can be employed to improve the efficiency of the N-acetylation. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) have been shown to be effective in accelerating the reaction and improving yields, especially when using acetyl chloride.[3] For a greener approach, solid acid catalysts can also be considered.
Quantitative Data on Reaction Conditions
The following tables provide an overview of how different reaction parameters can influence the yield of this compound. The data is compiled from general principles of N-acetylation of substituted anilines and should be considered as a guideline for optimization.
Table 1: Comparison of Acetylating Agents and Bases
| Acetylating Agent | Base | Typical Yield Range (%) | Notes |
| Acetic Anhydride | Sodium Acetate | 85-95 | Standard and reliable method. |
| Acetic Anhydride | Pyridine | 80-90 | Pyridine acts as both a base and a catalyst. |
| Acetyl Chloride | Triethylamine | 80-92 | More reactive system, requires careful control of addition.[1] |
| Acetyl Chloride | Potassium Carbonate | 85-95 | Effective for neutralizing HCl.[3] |
Table 2: Influence of Solvent on Yield
| Solvent | Typical Yield Range (%) | Notes |
| Dichloromethane (DCM) | 88-96 | Good solubility for reactants, easy to remove. |
| Acetonitrile | 85-93 | Aprotic polar solvent, can facilitate the reaction.[2] |
| Chloroform | 87-95 | Similar to DCM. |
| Water (with base) | 80-90 | A greener solvent choice, but may require a phase transfer catalyst for optimal results. |
Table 3: Effect of Catalyst on Reaction with Acetyl Chloride
| Catalyst | Typical Yield Improvement | Notes |
| None | Baseline | Reaction may be slow and incomplete. |
| TBAB (Phase Transfer) | 5-15% | Facilitates the reaction between the amine and the acetylating agent.[3] |
| Alumina (Solid Lewis Acid) | 5-10% | Can be used in continuous flow systems. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride and Sodium Acetate
This is a standard and reliable method for the synthesis of this compound.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-methylaniline (1.0 equivalent) in glacial acetic acid.
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Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents).
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Addition of Base: Add sodium acetate (1.2 equivalents) to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using TLC.
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Work-up: Pour the reaction mixture into ice-cold water with stirring. The crude product will precipitate.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: N-Acetylation using Acetyl Chloride and Triethylamine
This protocol is suitable when a more reactive acetylating agent is required.
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Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 5-bromo-2-methylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the flask in an ice bath.
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Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
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Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification.
References
Technical Support Center: Purification of Crude N-(5-Bromo-2-methylphenyl)acetamide by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude N-(5-Bromo-2-methylphenyl)acetamide via recrystallization.
Data Presentation
While specific solubility data for this compound is not extensively published, the following table provides an illustrative example of solubility behavior for a compound of this type in common recrystallization solvents. This data is crucial for selecting an appropriate solvent system to achieve high purity and recovery.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | < 0.1 | ~ 0.5 | Poor solvent. Not suitable for single-solvent recrystallization. |
| Ethanol | ~ 2.0 | > 20 | Good solubility at high temperatures, but significant solubility at room temperature may lead to lower yields. |
| Ethanol/Water (9:1) | ~ 1.0 | > 15 | A promising mixed solvent system. The addition of water reduces solubility at lower temperatures, potentially improving yield. |
| Ethanol/Water (1:1) | ~ 0.2 | ~ 5.0 | Good for achieving high recovery, but may require larger solvent volumes. |
| Acetone | > 10 | > 30 | Too soluble at room temperature for efficient recrystallization. |
| Hexanes | < 0.1 | < 0.2 | Poor solvent. Can be used as an anti-solvent. |
Experimental Protocols
Objective: To purify crude this compound by removing unreacted starting materials and byproducts.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized Water
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Methodology: Recrystallization using an Ethanol/Water Solvent System
-
Solvent Selection: Based on preliminary tests or the data provided, an ethanol/water mixture is a suitable solvent system. The optimal ratio may need to be determined empirically, but a 9:1 or 4:1 ethanol to water ratio is a good starting point.
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Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the mixture on a hot plate with stirring.
-
-
Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent:
-
Once the solid is fully dissolved in the hot ethanol, slowly add hot water to the solution until it becomes slightly turbid (cloudy).
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Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: The compound "oils out" and does not form crystals.
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Cause: The compound may be coming out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
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Add a small amount of the primary solvent (ethanol in this case) to decrease the saturation point.
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Allow the solution to cool more slowly. Insulating the flask can help.
-
If the problem persists, consider using a different solvent system.
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Q2: No crystals form upon cooling, even after an extended period.
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Cause: The solution may not be supersaturated, meaning too much solvent was used.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
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Add a "seed crystal" of the pure compound if available.
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If the above methods fail, reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
Q3: The recovery of the purified compound is very low.
-
Cause:
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Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.
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Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
To recover more product from the mother liquor, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals (which may be less pure).
-
Always use ice-cold solvent for washing the crystals and use a minimal amount.
-
Ensure the filtration apparatus is pre-heated during hot filtration.
-
Q4: The purified crystals are colored.
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Cause: Colored impurities may be present in the crude material, often from the oxidation of the aniline starting material.
-
Solution:
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Before cooling the hot, dissolved solution, add a small amount of activated charcoal.
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Boil the solution with the charcoal for a few minutes.
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Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Experimental Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
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Unreacted Starting Materials: 5-bromo-2-methylaniline and acetic anhydride (or acetic acid if it's the solvent).
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Byproducts: Diacetylated product (where the acetyl group adds twice to the nitrogen) can form, especially with excess acetic anhydride.
-
Degradation Products: Anilines are susceptible to air oxidation, which can produce colored impurities.
Q2: Why is a mixed solvent system like ethanol/water often preferred over a single solvent?
A mixed solvent system provides finer control over the solubility of the compound. A compound that is highly soluble in one solvent (like ethanol) even at low temperatures can have its solubility significantly reduced by the addition of an anti-solvent in which it is poorly soluble (like water). This allows for a greater recovery of the purified product.
Q3: How can I determine the purity of my recrystallized product?
The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities will typically cause the melting point to be depressed and broader.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Q4: Can I reuse the mother liquor from the recrystallization?
Yes, it is possible to recover more product from the mother liquor. This is typically done by evaporating some of the solvent to increase the concentration of the desired compound and then cooling the solution again to obtain a "second crop" of crystals. However, be aware that this second crop may be less pure than the first.
Technical Support Center: N-(5-Bromo-2-methylphenyl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-(5-Bromo-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in the synthesis of this compound?
A1: The common impurities can be categorized as follows:
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Starting Material-Related Impurities: Unreacted 5-Bromo-2-methylaniline is a primary impurity. Additionally, isomers of the starting material, such as 4-Bromo-2-methylaniline or 3-Bromo-2-methylaniline, if present, will carry through to the final product as the corresponding N-acetylated isomers.
-
Reagent-Related Impurities: Residual acetylating agents like acetic anhydride or acetyl chloride, and their hydrolysis product, acetic acid, are common.
-
Process-Related Impurities: The formation of a diacetylated byproduct, N,N-diacetyl-5-bromo-2-methylaniline, can occur, particularly if reaction conditions are not carefully controlled.
-
Degradation Impurities: Hydrolysis of the final product back to 5-Bromo-2-methylaniline and acetic acid can occur in the presence of moisture and acid or base.
Q2: My final product has a lower than expected melting point. What is the likely cause?
A2: A depressed melting point is a strong indication of the presence of impurities. The most probable culprits are residual starting material (5-Bromo-2-methylaniline), acetic acid, or isomeric impurities.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak could correspond to several possibilities. Referencing the potential impurities listed in Q1 is a good starting point. To confirm the identity, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight determination or isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy would be definitive.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a highly effective and common method for purifying this compound. Suitable solvents for recrystallization often include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the impurity profile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of the starting 5-Bromo-2-methylaniline.- Optimize reaction time and temperature. |
| Product loss during workup. | - Minimize transfer steps.- Ensure the pH is optimized during any aqueous washes to prevent the product from dissolving. | |
| Product Discoloration (Yellow/Brown Tint) | Impurities in the starting material. | - Use highly purified 5-Bromo-2-methylaniline. |
| Oxidation of the aniline starting material. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions at elevated temperatures. | - Maintain the recommended reaction temperature. | |
| Multiple Spots on TLC After Reaction | Formation of byproducts (e.g., diacetylated compound). | - Adjust the stoichiometry of the acetylating agent.- Control the reaction temperature carefully. |
| Presence of unreacted starting material. | - Increase the reaction time or slightly increase the equivalents of the acetylating agent. | |
| Oily Product or Failure to Crystallize | Presence of significant impurities, especially residual solvents or acetic acid. | - Attempt purification by column chromatography on a small scale to isolate the pure product and induce crystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual acetic acid or solvent. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-acetylation of 5-Bromo-2-methylaniline.
Materials:
-
5-Bromo-2-methylaniline
-
Acetic anhydride
-
Pyridine or Sodium Acetate (as a base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-methylaniline in dichloromethane.
-
Addition of Base: Add pyridine or sodium acetate to the solution.
-
Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
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// Edges SM -> Product [label="Acetylation"]; Reagent -> Product; SM -> Impurity1 [label="Incomplete\nReaction", style=dashed, color="#5F6368"]; Reagent -> Impurity2 [label="Hydrolysis", style=dashed, color="#5F6368"]; Product -> Impurity3 [label="Over-acetylation", style=dashed, color="#5F6368"]; Isomeric_SM -> Impurity4 [label="Acetylation", style=dashed, color="#5F6368"]; } .enddot
Caption: Synthesis pathway and potential impurities.
// Nodes Start [label="Start Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Acetylation Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Crude Product\n(TLC, HPLC, MP)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Product is Pure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impure [label="Impurities Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Impurities\n(See FAQ Q1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot [label="Apply Troubleshooting Guide", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify Product\n(Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Analysis; Analysis -> Pure [label="Yes"]; Analysis -> Impure [label="No"]; Impure -> Identify; Identify -> Troubleshoot; Troubleshoot -> Purify; Purify -> Analysis; Pure -> End; } .enddot
Caption: Troubleshooting workflow for synthesis.
troubleshooting guide for the bromination of N-(2-methylphenyl)acetamide
Technical Support Center: Bromination of N-(2-methylphenyl)acetamide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting the bromination of N-(2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal Temperature: Aromatic brominations can be temperature-sensitive. Running the reaction at too low a temperature may lead to a slow or incomplete reaction, while too high a temperature can promote side reactions.[1][2]
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Loss During Work-up and Purification: The product may be partially soluble in the wash solutions. Ensure the use of ice-cold water during precipitation and washing to minimize losses.[3] Significant material can also be lost during recrystallization if an excessive amount of solvent is used or if the solution is not cooled sufficiently.
-
Reagent Stoichiometry: An insufficient amount of the brominating agent will result in an incomplete reaction. However, using a large excess can lead to the formation of polybrominated byproducts.[2]
Q2: My TLC plate shows multiple spots, and the final product is impure. What are the likely side products?
The combination of the activating acetamido and methyl groups on the aromatic ring can lead to the formation of several products:
-
Isomeric Products: While the primary product is expected to be N-(4-bromo-2-methylphenyl)acetamide due to the strong para-directing effect of the acetamido group and steric hindrance at the ortho positions, other isomers can form.[2][4] These include N-(5-bromo-2-methylphenyl)acetamide and N-(6-bromo-2-methylphenyl)acetamide.
-
Polybrominated Products: The activated ring is susceptible to further bromination, leading to di- or even tri-brominated products. This is especially prevalent if excess brominating agent is used or if the reaction temperature is not controlled.[1]
-
N,N-dibromoacetamide: In some preparations using N-bromoacetamide (NBA) as the reagent, the formation of N,N-dibromoacetamide can occur as an impurity.[5][6]
Q3: How can I improve the selectivity of the reaction and minimize side products?
Improving selectivity is key to achieving a high yield of the desired product:
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Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of reaction and minimize the formation of polybrominated byproducts.[1][2]
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Controlled Reagent Addition: Add the brominating agent slowly and portion-wise to the solution of the substrate. This keeps the concentration of bromine low at any given moment, which disfavors multiple substitutions.[2]
-
Choice of Brominating Agent: Using an in-situ method for bromine generation, such as the combination of potassium bromate (KBrO₃) and hydrobromic acid (HBr), can maintain a very low concentration of elemental bromine and prevent polybromination.[2][4]
Q4: The bromination reaction is not starting or is proceeding very slowly. What should I check?
If the reaction fails to initiate, consider the following:
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Reagent Quality: Ensure that the brominating agent has not decomposed. Liquid bromine should be a dense, reddish-brown liquid. Solid reagents like N-Bromosuccinimide (NBS) should be crystalline and not discolored.
-
Catalyst/Solvent: For many aromatic brominations, a Lewis acid catalyst is not strictly necessary when the ring is activated, but the choice of solvent is critical. Glacial acetic acid is commonly used as it helps to polarize the Br-Br bond.[3] Ensure the solvent is of appropriate purity and is anhydrous if required by the specific protocol.
-
Activation of the Ring: The acetamido group is a strong activating group. If the reaction is still slow, a slight increase in temperature may be warranted, but this must be balanced against the risk of side reactions.
Q5: What is the recommended procedure for purifying the crude N-(4-bromo-2-methylphenyl)acetamide?
The most common and effective purification method is recrystallization.
-
Quench and Precipitate: After the reaction is complete, pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.[3]
-
Remove Excess Bromine: If elemental bromine was used, wash the precipitate with a dilute solution of sodium thiosulfate to remove any remaining orange or yellow color.[7]
-
Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][7] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7]
Data Presentation
Table 1: Comparison of Bromination Conditions for Acetanilide Derivatives
| Brominating Agent | Solvent | Temperature | Typical Yield | Reference |
| Br₂ | Glacial Acetic Acid | Room Temp | ~85-90% | [3] |
| NaBr / NaOCl | 95% Ethanol / Acetic Acid | 0 °C to Room Temp | 68% | [7] |
| KBrO₃ / HBr | Aqueous | Not specified | 96% | [4] |
| N-Bromosuccinimide (NBS) | Not specified | -78 °C to Room Temp | Not specified | [1][2] |
Table 2: Physical Properties of Relevant Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| N-(2-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 120-66-1 |
| N-(4-bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | 24106-05-6 |
| This compound | C₉H₁₀BrNO | 228.09 | 116436-10-3 |
Experimental Protocols
Key Experiment: Synthesis of N-(4-bromo-2-methylphenyl)acetamide
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[3]
Materials:
-
N-(2-methylphenyl)acetamide
-
Glacial Acetic Acid
-
Liquid Bromine (Br₂)
-
Sodium Thiosulfate solution (5% w/v)
-
Ethanol
-
Distilled Water
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.5 g of N-(2-methylphenyl)acetamide in 10 mL of glacial acetic acid. Cool the flask in an ice bath.
-
Reagent Preparation: In a separate container, carefully prepare a solution of 0.52 mL (1.6 g) of liquid bromine in 5 mL of glacial acetic acid. Caution: Bromine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Slowly add the bromine solution dropwise to the stirred acetamide solution in the ice bath over 15-20 minutes. Maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The solution should retain a reddish-orange color.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Work-up: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. If the solid has a yellow or orange tint, wash it with a small amount of 5% sodium thiosulfate solution, followed by more cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-bromo-2-methylphenyl)acetamide as colorless crystals.
-
Drying and Characterization: Dry the purified product and determine its mass, yield, and melting point. Confirm the structure using techniques like ¹H NMR and IR spectroscopy.
Visualizations
Caption: Predicted reaction pathway for the bromination of N-(2-methylphenyl)acetamide.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision-making flowchart for troubleshooting common experimental issues.
References
optimizing reaction conditions for N-(5-Bromo-2-methylphenyl)acetamide formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-(5-Bromo-2-methylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the acylation of 5-Bromo-2-methylaniline can stem from several factors. Firstly, the purity of the starting materials, particularly the aniline, is crucial; impurities can interfere with the reaction. Secondly, the reaction conditions may not be optimal. Key parameters to investigate include the choice of acetylating agent, solvent, temperature, and reaction time. Incomplete reaction or the formation of side products are common culprits. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure it has gone to completion.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: A common side product is the di-acylated species, where the acetyl group adds twice to the nitrogen atom. This can sometimes occur under harsh reaction conditions or with a large excess of the acetylating agent. Another possibility, though less common for N-acylation, is C-acylation on the aromatic ring. To minimize side products, it is crucial to control the stoichiometry of the reactants, particularly the acetylating agent, and to maintain the recommended reaction temperature.
Q3: My final product is discolored. What is the cause and how can I purify it?
A3: Discoloration, often a yellow or brown hue, can be due to the oxidation of the aniline starting material or the presence of impurities.[2] To mitigate this, ensure you are using high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] For purification, recrystallization is a highly effective method.[1] Common solvents for recrystallization of acetamides include ethanol, or mixtures of ethanol and water.
Q4: Can I use a Friedel-Crafts acylation to directly acetylate the aromatic ring of 5-Bromo-2-methylaniline?
A4: Direct Friedel-Crafts acylation of anilines is generally unsuccessful. The basic amino group (-NH2) reacts with the Lewis acid catalyst (e.g., AlCl3), forming a deactivated complex.[3][4] This deactivates the aromatic ring towards the desired electrophilic substitution. To achieve C-acylation, the amino group must first be protected, for example, by converting it to an acetamide.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the acetylating agent (e.g., acetic anhydride, acetyl chloride) has not been hydrolyzed by exposure to moisture. Use freshly opened or properly stored reagents. |
| Low reaction temperature. | While low temperatures can be used initially, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor reaction progress via TLC. | |
| Insufficient reaction time. | Ensure the reaction is allowed to stir for an adequate duration. Monitor by TLC until the starting material is consumed. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | High temperatures can lead to polymerization and degradation of the starting material or product. Maintain the recommended temperature and ensure efficient stirring. |
| Presence of strong acids. | Under strongly acidic conditions, aniline derivatives can be prone to polymerization.[2] Ensure that any acidic reagents are added in a controlled manner. | |
| Product Fails to Crystallize | Presence of impurities. | Impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. |
| Residual solvent. | Ensure all solvent has been removed from the crude product. Drying under high vacuum for an extended period can be beneficial.[1] | |
| Multiple Spots on TLC | Formation of byproducts. | Adjust the stoichiometry of the reagents, particularly by avoiding a large excess of the acetylating agent. Control the reaction temperature to minimize side reactions.[1] |
| Degradation of the product. | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.[1] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different solvents and catalysts on the yield of this compound. This data is representative and may be used as a starting point for optimization.
| Entry | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Pyridine | 0 to RT | 4 | 85 |
| 2 | Tetrahydrofuran | Triethylamine | 0 to RT | 4 | 82 |
| 3 | Acetonitrile | Pyridine | 0 to RT | 3 | 88 |
| 4 | Toluene | None | 80 | 6 | 75 |
| 5 | Dichloromethane | None | RT | 12 | 60 |
Experimental Protocols
Synthesis of this compound
This protocol is a general method and may require optimization for specific laboratory conditions.
Materials:
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5-Bromo-2-methylaniline
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Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (anhydrous)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-2-methylaniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Add pyridine (1.2 equivalents) to the solution. Cool the mixture in an ice bath (0-5 °C).
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound.
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Characterization: Confirm the identity and purity of the final product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
preventing side-product formation in N-(5-Bromo-2-methylphenyl)acetamide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(5-Bromo-2-methylphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals to help prevent the formation of common side products and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound? The most common method is the N-acetylation of 5-bromo-2-methylaniline. This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.[1]
Q2: What are the most common side products in this synthesis? The primary side products are the diacetylated aniline derivative and the hydrolysis of the final product back to the starting aniline.[2][3] Additionally, oxidation of the starting aniline can lead to colored impurities.[2][4]
Q3: Should I use acetic anhydride or acetyl chloride as the acetylating agent? For hindered or less reactive anilines, acetyl chlorides are generally more reactive than acid anhydrides.[5] However, acetic anhydride is less sensitive to moisture and can be effective, especially with an appropriate catalyst or at elevated temperatures.[5] The choice may depend on the specific reaction conditions and the desired reactivity.
Q4: Why is it important to control the reaction temperature? Temperature control is crucial for several reasons. First, the N-acetylation reaction is often exothermic.[4] Excessive heat can promote the formation of the diacetylated side product.[3] For some sensitive reagents, low temperatures (e.g., 0-5 °C) are maintained during addition to prevent unwanted side reactions.[6]
Q5: What is the purpose of adding a base like pyridine or potassium carbonate? A base is used to neutralize the acid byproduct generated during the reaction (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride).[7] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and stop the reaction.
Troubleshooting Guide: Side-Product Formation
This section addresses specific issues that may arise during the synthesis.
Problem: My final product is contaminated with a diacetyl derivative.
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Potential Cause: Using a large excess of the acetylating agent (acetic anhydride or acetyl chloride) or prolonged heating can drive the reaction towards di-acetylation.[2][3]
-
Recommended Solution:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acetylating agent.
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Slow Addition: Add the acetylating agent slowly to the reaction mixture to avoid high local concentrations.[5]
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Temperature Management: Maintain a controlled temperature throughout the reaction. Avoid excessive heating.
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Problem: My yield is low, and I suspect product hydrolysis.
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Potential Cause: Amides can be hydrolyzed back to the corresponding amine and carboxylic acid under either acidic or basic conditions, particularly when heated.[1][8][9] This can occur during the reaction workup if conditions are too harsh.
-
Recommended Solution:
-
Mild Workup Conditions: During the aqueous workup, use dilute acid and base washes and avoid prolonged contact times or heating.
-
pH Control: Ensure the pH does not become strongly acidic or basic, especially at elevated temperatures.
-
Prompt Extraction: After quenching the reaction, proceed with the extraction and isolation of the product without unnecessary delay.
-
Problem: The reaction mixture or isolated product has a dark brown or reddish color.
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Potential Cause: Anilines are susceptible to air oxidation, which forms highly colored impurities.[2] This can happen if the starting 5-bromo-2-methylaniline has degraded or if the reaction is exposed to air for extended periods, especially at high temperatures.
-
Recommended Solution:
-
Use Pure Aniline: Ensure the starting aniline is pure and colorless. If necessary, purify it by distillation or filtration through a short plug of silica or alumina before use.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]
-
Purification: Colored impurities can often be removed during the final purification step, such as recrystallization, which can leave the impurities in the mother liquor.[4]
-
Data Summary
Table 1: Troubleshooting Summary
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Diacetylation Product | Excess acetylating agent; High temperature; Prolonged reaction time. | Use ~1:1 stoichiometry; Add acetylating agent slowly; Control temperature. |
| Low Yield (Hydrolysis) | Harsh acidic or basic workup; Excessive heating during workup. | Use mild/dilute aqueous washes; Avoid heating during workup; Minimize workup time. |
| Colored Impurities | Oxidation of starting aniline. | Purify aniline before use; Run reaction under an inert atmosphere; Purify final product by recrystallization. |
| Incomplete Reaction | Insufficiently reactive agent; Inactive catalyst; Low temperature. | Use a more reactive agent (acetyl chloride); Add a catalyst (e.g., DMAP); Optimize temperature.[5] |
Visualized Guides
Reaction and Side-Product Pathways
Caption: Reaction scheme for this compound synthesis and common side-product pathways.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for optimizing the synthesis.
Experimental Protocols
General Protocol for N-Acetylation
This protocol is a general guideline and may require optimization.
Materials:
-
5-bromo-2-methylaniline
-
Acetic anhydride or acetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetic Acid)
-
Base (e.g., Pyridine, Triethylamine, or aqueous Sodium Acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-bromo-2-methylaniline (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere. If using a non-aqueous base like pyridine or triethylamine, add it to the solution. Cool the mixture to 0-5 °C in an ice bath.[6]
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Addition of Acetylating Agent: Slowly add the acetylating agent (1.05 eq.), either neat or dissolved in a small amount of the reaction solvent, to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water or ice.
-
If the product precipitates, collect it by vacuum filtration.
-
If the product remains in the organic layer, separate the layers. Wash the organic layer sequentially with dilute HCl (to remove unreacted aniline and base), saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.[5][6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.
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Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through celite to remove the charcoal and colored impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. During the preparation of acetanilide from aniline the excess of acetic anhydride and prolonged heating should be avoided becausea it is oxidisedb it is reducedc diacetyl derivative is formedd triacetyl derivative is formed [doubtnut.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijper.org [ijper.org]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
stability and degradation of N-(5-Bromo-2-methylphenyl)acetamide under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-(5-Bromo-2-methylphenyl)acetamide under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction yields two main degradation products: 5-Bromo-2-methylaniline and acetic acid. The reaction is catalyzed by the presence of hydronium ions (H₃O⁺).
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The expected degradation products are 5-Bromo-2-methylaniline and acetic acid.
Q3: What general conditions are recommended for conducting forced degradation studies on this compound in an acidic environment?
A3: Based on ICH guidelines for forced degradation studies, typical conditions involve treating a solution of the compound with a mineral acid, such as hydrochloric acid (HCl), at elevated temperatures. Common starting conditions are 0.1 M HCl at temperatures ranging from 40°C to 80°C. The duration of the study depends on the stability of the molecule and the desired level of degradation, which is typically targeted between 5-20%.
Q4: How does the stability of this compound compare to other substituted acetanilides?
A4: The stability of N-aryl acetamides is influenced by the electronic properties of the substituents on the phenyl ring. The presence of an electron-donating group, such as the methyl group at the ortho position in this compound, can slightly influence the rate of hydrolysis compared to unsubstituted acetanilide.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products, allowing for accurate quantification of all components.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound or 5-Bromo-2-methylaniline | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. 4. Interaction with active sites on the column. | 1. Adjust the mobile phase pH. For the separation of a basic compound (5-Bromo-2-methylaniline) and a neutral compound, a slightly acidic to neutral pH is often optimal. 2. Flush the column with a strong solvent or replace it if it's old. 3. Reduce the concentration of the sample being injected. 4. Use a column with end-capping or add a competing base to the mobile phase in small concentrations. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for any leaks and ensure the pump is delivering a constant flow rate. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Implement a robust needle wash protocol in the autosampler method. |
| No peaks detected | 1. Incorrect wavelength setting on the UV detector. 2. No sample injected. 3. Compound completely degraded. | 1. Ensure the UV detector is set to a wavelength where both the parent compound and the primary degradant absorb (e.g., around 240-250 nm). 2. Verify the injection process. 3. Analyze a sample from an earlier time point or less harsh conditions. |
Experimental Control Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Degradation is too fast or too slow | 1. Inappropriate acid concentration or temperature. 2. Incorrect sample concentration. | 1. Adjust the acid concentration (e.g., from 0.1 M to 0.01 M HCl for slower degradation) or temperature. 2. Ensure the sample is fully dissolved and at the target concentration. |
| Poor mass balance (sum of parent and degradants is not close to 100%) | 1. Formation of secondary, undetected degradation products. 2. Adsorption of compounds onto the container surface. 3. Inaccurate quantification due to different UV responses. | 1. Use a diode array detector (DAD) to check for peak purity and the presence of co-eluting species. Consider LC-MS for identification of unknown degradants. 2. Use inert sample vials (e.g., silanized glass). 3. Determine the relative response factors for the parent compound and all major degradation products. |
Quantitative Data
The following tables present illustrative data for the degradation of this compound under various acidic conditions. This data is intended for guidance and may not represent actual experimental results.
Table 1: Illustrative Degradation of this compound in 0.1 M HCl at Different Temperatures.
| Time (hours) | % Degradation at 40°C | % Degradation at 60°C | % Degradation at 80°C |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 1.2 | 4.5 | 15.1 |
| 4 | 2.5 | 8.8 | 28.5 |
| 8 | 5.1 | 16.5 | 49.8 |
| 12 | 7.8 | 24.2 | 65.2 |
| 24 | 14.9 | 42.1 | 85.6 |
Table 2: Illustrative Effect of HCl Concentration on Degradation at 60°C.
| Time (hours) | % Degradation in 0.01 M HCl | % Degradation in 0.1 M HCl | % Degradation in 1 M HCl |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 0.5 | 4.5 | 25.3 |
| 4 | 1.1 | 8.8 | 44.1 |
| 8 | 2.3 | 16.5 | 68.9 |
| 12 | 3.5 | 24.2 | 82.4 |
| 24 | 6.8 | 42.1 | 95.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution and to identify the primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), certified ACS grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with UV or DAD detector
-
pH meter
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Water bath or oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Preparation of Stress Samples:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M HCl.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 0.1 mg/mL in 0.1 M HCl.
-
-
Incubation: Place the flask in a water bath or oven set to the desired temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General workflow for a forced degradation study.
Caption: A logical approach to troubleshooting common HPLC issues.
Technical Support Center: Regioselective Synthesis of N-(5-Bromo-2-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(5-Bromo-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for this specific regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to achieve regioselective synthesis of this compound?
The most reliable and common method is a two-step process:
-
Acetylation: Protection of the amino group of 2-methylaniline (o-toluidine) via acetylation to form N-(2-methylphenyl)acetamide. This step is crucial to moderate the activating nature of the amine and prevent polysubstitution during bromination.
-
Bromination: Regioselective electrophilic aromatic substitution of the resulting acetamide. The acetamido group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Their combined influence directs the bromine to the desired 5-position.
Q2: What are the primary isomeric byproducts I should expect?
The main challenge in this synthesis is the formation of constitutional isomers. Given the directing effects of the acetamido and methyl groups, the most likely byproducts are:
-
N-(3-Bromo-2-methylphenyl)acetamide: Bromination occurs ortho to the methyl group and meta to the acetamido group.
-
N-(4-Bromo-2-methylphenyl)acetamide: Bromination occurs para to the acetamido group. This is often a minor product due to potential steric hindrance from the adjacent methyl group.
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-substituted products if the reaction conditions are too harsh or the reaction time is extended.
Q3: Why is direct bromination of 2-methylaniline not recommended?
Direct bromination of 2-methylaniline is generally avoided because the amino group is a very strong activating group. This high reactivity often leads to a mixture of products, including polybrominated species (e.g., dibromo- and tribromo-anlines) and poor regioselectivity, making the isolation of the desired monobrominated product difficult.
Q4: How can I monitor the progress of the bromination reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to distinguish the starting material, N-(2-methylphenyl)acetamide, from the product mixture. The product spot(s) should be more polar than the starting material.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Acetylation | Ensure the complete conversion of 2-methylaniline to N-(2-methylphenyl)acetamide before proceeding with bromination. Monitor the acetylation step by TLC. |
| Suboptimal Bromination Temperature | Bromination is an exothermic reaction. Running the reaction at too high a temperature can lead to side reactions and decomposition. Maintain the recommended temperature range. |
| Decomposition of Brominating Agent | If using N-Bromosuccinimide (NBS), ensure it is of high purity and has been stored correctly to prevent decomposition. |
| Inefficient Work-up | Product may be lost during the work-up and extraction phases. Ensure proper phase separation and minimize transfers. |
Issue 2: Poor Regioselectivity (High Percentage of Isomeric Byproducts)
| Possible Cause | Troubleshooting Steps |
| Choice of Brominating Agent | The choice of brominating agent can influence regioselectivity. N-Bromosuccinimide (NBS) often provides better selectivity compared to molecular bromine (Br₂). |
| Solvent Effects | The polarity of the solvent can affect the isomer distribution. Acetic acid and acetonitrile are common solvents. Consider screening different solvents to optimize for the desired isomer. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. |
| Presence of a Catalyst | The use of a Lewis acid catalyst can alter the regioselectivity. For this synthesis, it is generally performed without a strong Lewis acid to avoid unwanted side reactions. |
Issue 3: Difficulty in Separating the Isomers
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | The bromo-isomers often have very similar polarities, making separation by standard column chromatography challenging. |
| Co-crystallization | During recrystallization, it's possible for the desired product and its isomers to co-crystallize, leading to impure final product. |
| Ineffective HPLC Method | An unoptimized High-Performance Liquid Chromatography (HPLC) method may not provide adequate resolution. |
Data on Regioselectivity
The following table summarizes typical, albeit illustrative, outcomes of the bromination of N-(2-methylphenyl)acetamide under different conditions. Actual results may vary.
| Brominating Agent | Solvent | Temperature (°C) | Approx. Yield of 5-Bromo Isomer (%) | Approx. Yield of Other Isomers (%) |
| Br₂ | Acetic Acid | 25 | 65 | 35 |
| NBS | Acetonitrile | 0 - 25 | 75 | 25 |
| NBS | Acetic Acid | 25 | 70 | 30 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-methylphenyl)acetamide
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In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.
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Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for 2-3 hours.
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Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-methylphenyl)acetamide.
Protocol 2: Regioselective Bromination
-
Dissolve N-(2-methylphenyl)acetamide in a suitable solvent (e.g., glacial acetic acid or acetonitrile) in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in acetonitrile or molecular bromine in acetic acid) dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity in the synthesis.
Directing Effects in Bromination
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of N-(5-Bromo-2-methylphenyl)acetamide
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). N-(5-Bromo-2-methylphenyl)acetamide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for its purity assessment against other analytical techniques, supported by detailed experimental protocols and data presentation.
Introduction to Purity Analysis of this compound
The purity of this compound is determined by identifying and quantifying any process-related impurities. The most common synthesis route involves the acetylation of 5-bromo-2-methylaniline. Therefore, potential impurities include:
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Unreacted Starting Material: 5-bromo-2-methylaniline
-
Reagent Residue: Acetic anhydride or acetic acid
-
Over-reaction Byproduct: N,N-diacetyl-5-bromo-2-methylaniline
A robust analytical method must be able to separate and quantify the main component from these and other potential minor impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of many non-volatile and thermally stable pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] A C18 column is a common choice for the separation of aromatic compounds like this compound and its likely impurities based on their hydrophobicity.
Proposed HPLC Method
A gradient RP-HPLC method is proposed for the effective separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas both mobile phases.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 245 nm.
-
Create a sequence with the standard and sample vials and inject 10 µL of each solution.
-
Run the gradient program as specified in the HPLC method table.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Hypothetical HPLC Purity Analysis Data
The following table summarizes hypothetical results from the HPLC analysis of a batch of this compound.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area (%) |
| 1 | 5-bromo-2-methylaniline | 5.2 | 15,230 | 0.75 |
| 2 | This compound | 12.8 | 1,985,600 | 98.50 |
| 3 | Unknown Impurity | 15.1 | 8,100 | 0.40 |
| 4 | N,N-diacetyl-5-bromo-2-methylaniline | 18.5 | 12,150 | 0.35 |
In this hypothetical analysis, the purity of the this compound sample is determined to be 98.50%.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating structurally similar impurities. High sensitivity with UV detection. Robust and reproducible for quantitative analysis.[1] | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, with mass spectrometry for identification. | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Provides structural information from mass spectra. | Requires the analyte to be thermally stable and volatile. This compound may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, confirming the identity of the main compound and impurities. Can be used for absolute purity determination (qNMR) without the need for reference standards of impurities. | Lower sensitivity compared to HPLC. More complex data interpretation. Higher instrumentation cost. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the different analytical techniques for a comprehensive purity assessment.
Caption: HPLC analysis workflow for this compound.
Caption: Comprehensive purity assessment strategy.
Conclusion
For routine purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and reliable approach for quantifying the main component and separating it from key process-related impurities. While HPLC is the primary technique for quantitative analysis, a comprehensive purity profile is best achieved by employing orthogonal methods. GC-MS is invaluable for the detection of volatile impurities and residual solvents, while NMR spectroscopy provides definitive structural confirmation and can be used for absolute purity determination. The selection and combination of these techniques will depend on the specific requirements of the analysis and the stage of drug development.
References
Validating Molecular Structure: A Comparative NMR Guide to N-(5-Bromo-2-methylphenyl)acetamide
An analysis of predicted Nuclear Magnetic Resonance (NMR) spectra for N-(5-Bromo-2-methylphenyl)acetamide against experimental data of structural analogs provides a robust framework for its structural validation. This guide serves researchers, scientists, and drug development professionals by detailing the expected spectral characteristics and comparing them with related compounds, offering a practical approach in the absence of direct experimental data for the target molecule.
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in organic chemistry for the unambiguous determination of molecular structures. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, one can deduce the precise arrangement of atoms within a molecule.
Predicted and Experimental NMR Data Comparison
The following tables present the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparator compounds, 4-Bromoacetanilide and 2-Methylacetanilide. All chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Spectral Data
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (δ, ppm) | -NH Proton (δ, ppm) | -CH₃ (Aryl) (δ, ppm) | -CH₃ (Aceto) (δ, ppm) |
| This compound (Predicted) | H-3: 7.25 (d, J=8.3 Hz)H-4: 7.19 (dd, J=8.3, 2.1 Hz)H-6: 8.05 (d, J=2.1 Hz) | ~7.5 (br s) | 2.20 (s) | 2.15 (s) |
| 4-Bromoacetanilide (Experimental) | 7.47 (d, J=8.8 Hz, 2H)7.57 (d, J=8.8 Hz, 2H)[1] | 10.1 (br s)[1] | - | 2.06 (s)[1] |
| 2-Methylacetanilide (Experimental) | 7.10-7.26 (m, 3H)7.80 (d, J=8.0 Hz, 1H) | ~7.0 (br s) | 2.24 (s) | 2.29 (s) |
Note: Predicted values were generated using online NMR prediction tools. Experimental data for comparator compounds are sourced from publicly available spectral databases.
¹³C NMR Spectral Data
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₃ (Aryl) (δ, ppm) | -CH₃ (Aceto) (δ, ppm) |
| This compound (Predicted) | 169.1 | C-1: 136.5C-2: 131.2C-3: 130.8C-4: 125.1C-5: 118.9C-6: 121.7 | 17.5 | 24.2 |
| 4-Bromoacetanilide (Experimental) | 168.4[2] | C-1: 136.9C-2/6: 121.4C-3/5: 132.0C-4: 116.9[2] | - | 24.6[2] |
| 2-Methylacetanilide (Experimental) | 169.5 | C-1: 135.8C-2: 130.5C-3: 126.4C-4: 125.6C-5: 123.8C-6: 129.3 | 17.8 | 24.0 |
Experimental Protocols
The following describes a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Reference Standard: An internal standard, typically Tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer: The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition
-
Spectrometer: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A 2-second delay is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing
The raw data (Free Induction Decay, FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Workflow for NMR-based Structure Validation
The logical process for validating a chemical structure using NMR spectroscopy is outlined below. This workflow demonstrates the key stages from sample handling to final confirmation.
References
A Comparative Guide to the Synthesis of N-(5-Bromo-2-methylphenyl)acetamide in Diverse Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of N-(5-bromo-2-methylphenyl)acetamide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The performance of different catalytic methodologies, including solid acid catalysis, phase transfer catalysis, and microwave-assisted synthesis, is evaluated based on reaction efficiency, conditions, and potential for green chemistry applications. Experimental data, where available for structurally similar molecules, is presented to support these comparisons.
Data Presentation: Performance of Catalytic Systems
The following table summarizes the key performance indicators for the N-acetylation of 5-bromo-2-methylaniline or structurally related anilines under different catalytic systems. Direct comparative data for this compound is limited in publicly available literature; therefore, some data is extrapolated from studies on similar substituted anilines to provide a representative comparison.
| Catalytic System | Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Purity | Key Advantages |
| Solid Acid Catalysis | 5% MoO₃-SiO₂ | Acetic Anhydride | Water (HPMC solution) | 80 | 6 h | < 80 (for 2-methylaniline) | High | Catalyst recyclability, green solvent. |
| Phase Transfer Catalysis | TBAB | Acetyl Chloride | Acetonitrile | Room Temp. | < 30 min | High (general for anilines) | Good | Mild conditions, rapid reaction. |
| Microwave-Assisted | None | Acetic Acid | Solvent-free | 120-130 | 1-10 min | > 90 (general for anilines) | High | Catalyst-free, extremely rapid, green. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Solid Acid Catalysis: Mesoporous 5% MoO₃-SiO₂
This method utilizes a heterogeneous solid acid catalyst, offering advantages in terms of catalyst separation and reusability. The protocol is adapted from studies on the acetylation of substituted anilines.[1]
Materials:
-
5-Bromo-2-methylaniline
-
Acetic anhydride
-
5% MoO₃-SiO₂ catalyst
-
2 wt% Hydroxypropyl methylcellulose (HPMC) aqueous solution
Procedure:
-
In a round-bottom flask, a mixture of 5-bromo-2-methylaniline (2 mmol), acetic anhydride (4 mmol), and 50 mg of the 5% MoO₃-SiO₂ catalyst is prepared in 5 mL of a 2 wt% HPMC solution.
-
The reaction mixture is stirred at 80°C for 6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated by filtration.
-
The product, this compound, is isolated from the aqueous solution by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from an appropriate solvent system.
Note: The yield for sterically hindered anilines like 2-methylaniline has been reported to be moderate (<80%) due to steric hindrance.[1]
Phase Transfer Catalysis (PTC)
Phase transfer catalysis facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often enabling milder reaction conditions and faster reaction rates. This protocol is based on general procedures for the N-acetylation of anilines using PTC.
Materials:
-
5-Bromo-2-methylaniline
-
Acetyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
A mixture of 5-bromo-2-methylaniline (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of TBAB (1 mmol) is prepared in 20 mL of acetonitrile in a round-bottom flask.
-
The mixture is stirred at room temperature.
-
Acetyl chloride (10 mmol) is added dropwise to the stirring mixture.
-
The reaction is typically complete within 15-30 minutes, as monitored by TLC.
-
Upon completion, the reaction mixture is poured into crushed ice.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization.
Microwave-Assisted Catalyst-Free Synthesis
Microwave-assisted organic synthesis is a green chemistry approach that can dramatically reduce reaction times and often eliminates the need for a catalyst and solvent. This protocol is adapted from general methods for the microwave-assisted acylation of amines.
Materials:
-
5-Bromo-2-methylaniline
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, 5-bromo-2-methylaniline (2 mmol) is mixed with acetic acid (2 mmol).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 300W for a period of 1-10 minutes, with the temperature maintained at 120-130°C.
-
Reaction progress is monitored by TLC after cooling the reaction vessel.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by adding crushed ice to the reaction mixture, followed by filtration of the resulting precipitate.
-
The solid this compound is washed with cold water and dried. Purification can be performed by recrystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each of the described catalytic systems.
References
A Comparative Guide to Analytical Methods for the Quantification of N-(5-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The quantification of N-(5-Bromo-2-methylphenyl)acetamide can be effectively achieved using several analytical techniques. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. Reverse-phase HPLC with UV detection is particularly well-suited for the quantification of aromatic compounds like this compound.[1][2][3]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2][4] Due to the amide functional group, derivatization may sometimes be employed to enhance volatility and thermal stability, although direct analysis is often possible.
-
UV-Vis Spectrophotometry: This technique offers a simpler and more cost-effective approach for quantification. It relies on the principle that the analyte absorbs light in the ultraviolet-visible region.[5][6][7]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of compounds structurally similar to this compound. These values are indicative and should be confirmed through method validation for the specific analyte and matrix.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[8] | > 0.999[8] | > 0.998 |
| Accuracy (% Recovery) | 98 - 102%[8][9] | 98 - 102%[8] | 95 - 105% |
| Precision (RSD) | < 2%[8][9] | < 2%[8] | < 5% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[10] | ng/mL to µg/mL range | µg/mL range[10] |
| Selectivity | High | High | Moderate to Low |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for each technique are provided below as a starting point for method development.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on reverse-phase chromatography, which is suitable for separating moderately polar compounds like this compound.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1][3] The pH may be adjusted with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. For mass spectrometry compatibility, formic acid is preferred.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. Aromatic amides typically exhibit strong absorbance in the 230-270 nm range.
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like acetonitrile or methanol.
-
Prepare the sample by dissolving a known weight of the material in the same solvent to a similar concentration as the standard.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Quantification is typically performed by comparing the peak area of the analyte in the sample to that of the standard.
Gas Chromatography (GC-FID)
This method is suitable if the analyte is sufficiently volatile and thermally stable. A Flame Ionization Detector (FID) is a common choice for quantitative analysis of organic compounds.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]
-
Injector Temperature: A lower temperature (e.g., 200-250 °C) is recommended to minimize the risk of thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: e.g., 100 °C, hold for 1-2 minutes.
-
Ramp: e.g., 10-15 °C/min to a final temperature of e.g., 280 °C.
-
Hold at the final temperature for a few minutes.
-
-
Detector Temperature: 280-300 °C.
-
Sample Preparation: Dissolve a known weight of the sample in a suitable solvent such as dichloromethane or methanol.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Quantification is based on the peak area relative to a calibration curve prepared from standards of known concentrations.
UV-Vis Spectrophotometry
This method is a simpler, though potentially less specific, alternative to chromatographic methods.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound across the UV-Vis spectrum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a sample solution of known weight dissolved in the same solvent.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflow for analytical method selection and the relationship between key validation parameters.
Caption: General workflow for selecting and validating an analytical method.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. eu-opensci.org [eu-opensci.org]
- 8. environics.com [environics.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of N-(5-Bromo-2-methylphenyl)acetamide and Its Analogs for Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive structural and functional comparison of N-(5-Bromo-2-methylphenyl)acetamide and its key structural analogs. This document summarizes their physicochemical properties, outlines detailed experimental protocols for their synthesis and biological evaluation, and visualizes key experimental workflows to facilitate further research and development in medicinal chemistry.
This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a substituted phenyl ring, makes it a candidate for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory applications. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. This guide focuses on the comparison of this compound with its positional isomers, where the bromo and methyl groups are situated at different positions on the phenyl ring. These subtle structural changes can significantly impact a molecule's biological activity and physicochemical properties.
Physicochemical Properties: A Comparative Analysis
The positioning of substituents on the aromatic ring influences properties such as polarity, lipophilicity, and crystal packing, which in turn affect solubility, membrane permeability, and oral bioavailability. Below is a comparison of the computed physicochemical properties of this compound and its selected analogs. Experimental verification of these properties is recommended for a definitive comparison.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₉H₁₀BrNO | 228.09 | 2.5 | 1 | 1 | |
| N-(4-Bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | 2.5 | 1 | 1 | |
| N-(2-Bromo-4-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | 2.5 | 1 | 1 | |
| N-(3-Bromo-4-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | 2.5 | 1 | 1 |
Experimental Protocols
To facilitate direct comparison of the biological activities of these analogs, detailed protocols for their synthesis and evaluation are provided below.
Synthesis of N-(substituted-phenyl)acetamides
This general procedure describes the N-acetylation of substituted anilines.
Materials:
-
Substituted aniline (e.g., 5-Bromo-2-methylaniline)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Add a solution of sodium acetate in water.
-
Heat the mixture under reflux for a specified period.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(substituted-phenyl)acetamide.
Caption: General workflow for the synthesis of N-(substituted-phenyl)acetamides.
In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS)
-
Test compounds and a reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) in the dark.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the ABTS radicals).
Caption: Workflow for the ABTS radical scavenging assay.
In Vitro Anti-inflammatory Activity
This assay assesses the cytotoxicity of the compounds on a murine macrophage cell line (e.g., RAW 264.7) to determine the appropriate concentrations for the anti-inflammatory assay.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability.
This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM
-
LPS
-
Test compounds
-
Griess reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide inhibition and determine the IC₅₀ value.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative analysis of this compound and its structural analogs. The provided data and protocols are intended to streamline the research process for scientists in the field of drug discovery. A significant gap in the current literature is the lack of direct, side-by-side experimental comparisons of the physicochemical properties and biological activities of these specific isomers. Therefore, future research should focus on synthesizing these compounds and evaluating them using the standardized protocols outlined herein. The resulting data will be invaluable for establishing a clear structure-activity relationship, which is essential for the rational design of more potent and selective antioxidant and anti-inflammatory agents.
References
Confirming the Identity of N-(5-Bromo-2-methylphenyl)acetamide using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry data to confirm the identity of N-(5-Bromo-2-methylphenyl)acetamide, a key intermediate in pharmaceutical and chemical synthesis. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to distinguish this compound from its structural isomers and other related substances.
Executive Summary
The positive identification of chemical compounds is a critical step in research and development. Mass spectrometry is a powerful analytical technique for this purpose, providing information about a molecule's mass and fragmentation pattern. This guide focuses on the use of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) to unequivocally identify this compound. We present the expected mass spectral data for the target compound and compare it with publicly available data for a close structural isomer, N-(4-Bromo-2-methylphenyl)acetamide, highlighting key distinguishing features.
Mass Spectral Data Comparison
The primary method for identifying this compound via mass spectrometry is to analyze its unique fragmentation pattern. Due to the natural isotopic abundance of bromine (79Br and 81Br), the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensity.
For comparative purposes, the experimental GC-MS data for a structural isomer, N-(4-Bromo-2-methylphenyl)acetamide , is presented below. This data provides a valuable reference for what to expect and how to differentiate between isomers.
| Ion Description | Expected m/z for this compound | Experimental m/z for N-(4-Bromo-2-methylphenyl)acetamide[1] |
| Molecular Ion (M+) | 227/229 | Not explicitly listed, but expected |
| [M - COCH3]+ | 184/186 | 185/187 |
| [C7H7Br]+ | 170/172 | Not explicitly listed |
| [C7H8N]+ | 106 | 106 |
| [C7H7]+ | 91 | Not explicitly listed |
| [C6H5]+ | 77 | Not explicitly listed |
| [CH3CO]+ | 43 | Not explicitly listed, but common |
Note: The m/z values for bromine-containing fragments are presented as a doublet (79Br/81Br). The experimental data for the isomer shows the most abundant peaks, which may not include all possible fragments.
Experimental Protocol
The following is a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile organic solvent, such as methanol or ethyl acetate, to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL for injection.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Fragmentation Pathway and Workflow
The expected fragmentation of this compound under electron ionization is a key identifier. The following diagram illustrates the primary fragmentation pathway.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
The logical workflow for confirming the identity of the compound is outlined below.
Caption: Experimental workflow for the confirmation of this compound identity.
References
Assessing the Anticoagulant Activity of N-Phenyl-Acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticoagulant activity of N-phenyl-acetamide derivatives against other established anticoagulant agents. The information is intended to assist researchers and professionals in the field of drug discovery and development in evaluating the potential of this class of compounds. This document summarizes key experimental findings, details relevant protocols, and visualizes associated biological pathways and workflows.
Comparative Analysis of Anticoagulant Activity
N-phenyl-acetamide derivatives have emerged as a novel class of anticoagulants that primarily exhibit their effect through the inhibition of Factor VIIa (FVIIa), a key enzyme in the extrinsic pathway of the coagulation cascade.[1] This mechanism distinguishes them from traditional and other modern anticoagulants.
Quantitative Data Summary
The following tables present a summary of the available quantitative data on the anticoagulant activity of N-phenyl-acetamide derivatives and a selection of comparator anticoagulants. It is important to note that the data for different drug classes are derived from separate studies and, therefore, may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Anticoagulant Activity of Selected N-Phenyl-2-(phenyl-amino) Acetamide Derivatives
| Compound | Prothrombin Time (PT) | Inhibition Constant (Ki) against FVIIa |
| Normal Control | 14 ± 2 s | - |
| Compound 4 | 20 s | 0.045 µM |
| Compound 7 | 25 s | 0.021 µM |
| Compound 15 | 16 s | 0.089 µM |
| Compound 16 | 25 s | 0.029 µM |
| Compound 19 | 20 s | 0.051 µM |
Data sourced from a study on the design and synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives as FVIIa inhibitors.[1]
Table 2: In Vitro Potency of Various Anticoagulants in a Tissue Factor-Induced Platelet Aggregation Assay
| Anticoagulant | Mechanism of Action | IC50 (nM) |
| Apixaban | Direct Factor Xa Inhibitor | 4 ± 1 |
| Rivaroxaban | Direct Factor Xa Inhibitor | 8 ± 2 |
| BMS-593214 | Factor VIIa Inhibitor | 13 ± 1 |
| Dabigatran | Direct Thrombin (Factor IIa) Inhibitor | 46 ± 1 |
| Argatroban | Direct Thrombin (Factor IIa) Inhibitor | 79 ± 1 |
IC50 values represent the concentration required to inhibit 50% of tissue factor-induced platelet aggregation.[2][3]
Table 3: Qualitative Effects of Various Anticoagulant Classes on Standard Coagulation Assays
| Anticoagulant Class | Primary Mechanism of Action | Effect on Prothrombin Time (PT) | Effect on Activated Partial Thromboplastin Time (aPTT) | Effect on Thrombin Time (TT) |
| N-Phenyl-Acetamide Derivatives | Factor VIIa Inhibition | Prolonged | Minimal to no effect | No effect |
| Warfarin (Vitamin K Antagonist) | Inhibition of Factors II, VII, IX, X synthesis | Significantly Prolonged | Moderately Prolonged | No effect |
| Heparin (Unfractionated) | Potentiates Antithrombin, inhibiting Thrombin (IIa) and Factor Xa | Minimally Prolonged | Significantly Prolonged | Significantly Prolonged |
| Direct Oral Anticoagulants (DOACs) - Factor Xa Inhibitors (e.g., Apixaban, Rivaroxaban) | Direct inhibition of Factor Xa | Prolonged (reagent dependent) | Prolonged (reagent dependent) | No effect |
| Direct Oral Anticoagulants (DOACs) - Direct Thrombin Inhibitors (e.g., Dabigatran) | Direct inhibition of Thrombin (IIa) | Minimally Affected | Prolonged | Markedly Prolonged |
Signaling Pathway of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is traditionally divided into the extrinsic, intrinsic, and common pathways. N-phenyl-acetamide derivatives, as FVIIa inhibitors, specifically target the initiation of the extrinsic pathway.
Caption: Coagulation cascade showing the extrinsic, intrinsic, and common pathways.
Experimental Workflow for Anticoagulant Activity Assessment
The in vitro anticoagulant activity of novel compounds is typically assessed using a series of standardized coagulation assays. The general workflow involves preparing platelet-poor plasma, incubating it with the test compound, and then initiating coagulation to measure the time to clot formation.
Caption: General workflow for in vitro anticoagulant activity screening.
Experimental Protocols
Detailed methodologies for the key coagulation assays are provided below.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Specimen Preparation: Whole blood is collected in a tube containing 3.2% sodium citrate. The blood is then centrifuged to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: A thromboplastin reagent (containing tissue factor and phospholipids) is reconstituted and pre-warmed to 37°C.
-
Assay Procedure: a. Aliquots of PPP are incubated with either the N-phenyl-acetamide derivative at various concentrations or a vehicle control. b. The plasma-compound mixture is pre-warmed to 37°C. c. Pre-warmed thromboplastin reagent containing calcium chloride is added to the plasma to initiate coagulation. d. The time taken for a fibrin clot to form is measured in seconds using a coagulometer.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Specimen Preparation: Platelet-poor plasma is prepared as described for the PT assay.
-
Reagent Preparation: An aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) and a calcium chloride solution are pre-warmed to 37°C.
-
Assay Procedure: a. PPP is incubated with the test compound or a vehicle control. b. The aPTT reagent is added to the plasma-compound mixture and incubated for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors. c. Pre-warmed calcium chloride is then added to initiate coagulation. d. The time to clot formation is recorded in seconds.
Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.
-
Specimen Preparation: Platelet-poor plasma is prepared as for the other assays.
-
Reagent Preparation: A thrombin reagent of a known concentration is prepared.
-
Assay Procedure: a. PPP is incubated with the test compound or a vehicle control. b. The plasma-compound mixture is pre-warmed to 37°C. c. The thrombin reagent is added to the plasma. d. The time it takes for a clot to form is measured in seconds.[4]
Conclusion
N-phenyl-acetamide derivatives represent a promising class of anticoagulants with a distinct mechanism of action targeting Factor VIIa. The provided data indicates their potential to prolong prothrombin time, a key indicator of extrinsic pathway inhibition. A direct comparison with other anticoagulants highlights the diversity of mechanisms within this therapeutic area. Further head-to-head comparative studies employing standardized assays are warranted to fully elucidate the relative efficacy and safety profile of N-phenyl-acetamide derivatives for potential clinical applications.
References
- 1. ijper.org [ijper.org]
- 2. Apixaban, a direct factor Xa inhibitor, inhibits tissue-factor induced human platelet aggregation in vitro: comparison with direct inhibitors of factor VIIa, XIa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-(5-Bromo-2-methylphenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for N-(5-Bromo-2-methylphenyl)acetamide, a compound often utilized in organic synthesis and pharmaceutical research.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe handling and in the event of a spill.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| CAS Number | 116436-10-3 |
| Appearance | Solid (presumed) |
| Solubility | Not readily available |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures. Based on the hazards associated with similar brominated compounds, the following precautions should be taken:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification: this compound should be classified as a halogenated organic hazardous waste.
-
Containerization:
-
Use a designated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
